molecular formula C12H23NO2 B1380042 Ethyl 3-amino-3-cyclohexylbutanoate CAS No. 1512113-65-3

Ethyl 3-amino-3-cyclohexylbutanoate

Cat. No.: B1380042
CAS No.: 1512113-65-3
M. Wt: 213.32 g/mol
InChI Key: AZKHYVVOGIYWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-cyclohexylbutanoate (CAS 1512113-65-3) is a chiral beta-amino ester compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol, this building block is characterized by its high fraction of sp3 carbon centers (Fsp3 = 0.92), a property often associated with improved success in drug discovery campaigns . The compound serves as a key synthetic intermediate for the preparation of highly enantiopure beta-amino acids, which are crucial components in the design and synthesis of pharmaceutical drugs and natural products . Researchers utilize this and related beta-amino esters in studies exploring enzymatic kinetic resolution, particularly with lipases such as Candida antarctica lipase A (CAL-A), to develop efficient asymmetric syntheses . The structure features both amino and ester functional groups, making it a versatile precursor for further chemical transformations. This product is offered with a typical purity of 95% . Handling requires standard laboratory safety precautions. According to hazard classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHYVVOGIYWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Ethyl 3-amino-3-cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Analysis

Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) represents a critical class of sterically constrained


-amino esters. The presence of a quaternary carbon at the 

-position, combined with the lipophilic bulk of the cyclohexyl moiety, confers unique pharmacokinetic properties, often utilized to enhance metabolic stability in peptidomimetics.

Synthesizing this scaffold presents a specific challenge: constructing a tetrasubstituted carbon center adjacent to a free amine. Standard Michael additions often fail due to steric hindrance. Consequently, this guide details two distinct, high-integrity pathways:

  • The Asymmetric Ellman Route: Utilizing tert-butanesulfinamide for high stereocontrol and mild conditions.

  • The Industrial Ritter Route: A robust, scalable approach utilizing classical Reformatsky chemistry followed by a Ritter-type amination.

Retrosynthetic Analysis

To design a self-validating protocol, we must first deconstruct the target molecule to its stable precursors.

Retrosynthesis Target This compound (Target Scaffold) Disc1 C-N Disconnection (Ritter / Ellman) Target->Disc1 Disc2 C-C Disconnection (Reformatsky) Disc1->Disc2 Precursor3 Amine Source (t-Bu-Sulfinamide or Acetonitrile) Disc1->Precursor3 Precursor1 Methyl Cyclohexyl Ketone (1-Cyclohexylethanone) Disc2->Precursor1 Precursor2 Ethyl Bromoacetate (Enolate Source) Disc2->Precursor2

Figure 1: Retrosynthetic disconnection revealing the convergence of Methyl Cyclohexyl Ketone and Ethyl Bromoacetate.

Pathway A: The Asymmetric Ellman Route (High Precision)

This method is the "Gold Standard" for medicinal chemistry, allowing for the isolation of enantiomerically enriched


-amino esters. It relies on the activation of the difficult ketone via a sulfinimine intermediate.[1]
Phase 1: Sulfinimine Condensation

Objective: Convert Methyl Cyclohexyl Ketone into a reactive N-sulfinyl ketimine. Mechanism: Ti(OEt)


 acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N

    
    .
    
  • Reagents: Charge with Methyl Cyclohexyl Ketone (10.0 mmol), (

    
    )-tert-butanesulfinamide (11.0 mmol), and THF (dry, 0.5 M).
    
  • Catalyst Addition: Add Ti(OEt)

    
     (20.0 mmol) dropwise. Note: The solution will turn slightly yellow.
    
  • Reaction: Reflux at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.

  • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The titanium salts will precipitate as a white slurry. Filter through a Celite pad.

  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc/Hexanes).
    
    • Yield Expectation: 85-92%.

    • Checkpoint: Verify imine formation via IR (absence of C=O stretch, presence of C=N stretch ~1620 cm

      
      ).
      
Phase 2: Aza-Reformatsky Reaction

Objective: Stereoselective formation of the C-C bond. Mechanism: Zinc insertion into ethyl bromoacetate forms the Reformatsky enolate, which attacks the activated sulfinimine.

Protocol:

  • Zinc Activation: In a dry Schlenk flask, activate Zn dust (30.0 mmol) by washing with 1M HCl, water, acetone, and ether, then drying under high vacuum.

  • Initiation: Suspend activated Zn in THF (20 mL). Add TMSCl (0.5 mL) to activate the surface.

  • Addition: Add Ethyl Bromoacetate (15.0 mmol) dropwise at reflux to initiate Reformatsky reagent formation (exothermic).

  • Coupling: Cool the Zn-enolate solution to -78°C (for max diastereoselectivity) or 0°C (for speed). Cannulate the Sulfinimine (from Phase 1, 5.0 mmol in THF) into the Zn mixture.

  • Reaction: Stir for 4-6 hours.

  • Quench: Add saturated NH

    
    Cl. Extract with EtOAc.[2]
    
    • Yield Expectation: 75-85%.[3]

    • Stereocontrol: The bulky tert-butyl group directs the facial attack, typically yielding >90:10 dr.

Phase 3: Sulfinyl Deprotection

Objective: Cleave the auxiliary to reveal the free amine. Protocol:

  • Dissolve the intermediate in EtOH (0.2 M).

  • Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.

  • Concentrate in vacuo. Triturate with Et

    
    O to obtain the hydrochloride salt of This compound .
    

Pathway B: The Scalable Ritter Route (Industrial)

For kilogram-scale synthesis where racemate is acceptable or chiral HPLC separation is planned, this route utilizes cheaper reagents and avoids titanium waste.

Phase 1: Classical Reformatsky

Reaction: Methyl Cyclohexyl Ketone + Ethyl Bromoacetate + Zn




-Hydroxy Ester.
  • Key Insight: Unlike the imine, the ketone is less reactive. Use "Rieke Zinc" or highly activated Zn dust.

  • Product: Ethyl 3-hydroxy-3-cyclohexylbutanoate.

Phase 2: Ritter Reaction

Objective: Convert the tertiary alcohol directly to an amide. Protocol:

  • Reagents: Dissolve the

    
    -hydroxy ester (10 mmol) in Acetonitrile (10 mL) and Acetic Acid (10 mL).
    
  • Acid Catalyst: Cool to 0°C. Add conc. H

    
    SO
    
    
    
    (30 mmol) dropwise.
  • Reaction: Allow to warm to RT and stir for 12 hours. The mechanism involves the formation of a tertiary carbocation stabilized by the cyclohexyl group, which is trapped by acetonitrile.

  • Workup: Pour onto ice. Neutralize with NaHCO

    
    .[2] Extract with DCM.[4]
    
  • Intermediate: Ethyl 3-acetamido-3-cyclohexylbutanoate.

Phase 3: Selective Hydrolysis

Objective: Remove the acetyl group without hydrolyzing the ethyl ester. Protocol:

  • Reagents: Dissolve acetamide in EtOH.

  • Reagent: Add SOCl

    
     (1.5 equiv) carefully (generates anhydrous HCl in situ) or use BF
    
    
    
    OEt
    
    
    / EtOH reflux.
  • Result: The amide cleaves faster than the sterically hindered ester under specific anhydrous acidic conditions, yielding the target amine.

Comparative Data Analysis

FeaturePathway A (Ellman)Pathway B (Ritter)
Stereochemistry High (Enantioselective)Racemic
Step Count 3 Linear Steps3 Linear Steps
Cost of Goods High (Sulfinamide, Ti)Low (Zn, H2SO4, ACN)
Scalability Moderate (<100g)High (>1kg)
Impurity Profile Titanium salts, Sulfinamide byproductsElimination products (Enoates)

Visualization of the Ellman Workflow

EllmanWorkflow Start Methyl Cyclohexyl Ketone Step1 1. Condensation (Ti(OEt)4, t-Bu-SONH2) Start->Step1 Imine N-Sulfinyl Ketimine Step1->Imine Step2 2. Aza-Reformatsky (Zn, BrCH2COOEt) Imine->Step2 Intermed Sulfinamido Ester Step2->Intermed Step3 3. Deprotection (HCl/EtOH) Intermed->Step3 End Ethyl 3-amino-3- cyclohexylbutanoate Step3->End

Figure 2: Step-by-step workflow for the asymmetric synthesis via the Ellman auxiliary.

Safety & Handling

  • Organozinc Reagents: The Reformatsky reagent is moisture sensitive but less pyrophoric than Grignard reagents. However, activated Zinc dust is a fire hazard; dispose of it under water/acid quench.

  • Titanium(IV) Ethoxide: Hydrolyzes rapidly. Causes severe eye irritation. Handle in a fume hood.

  • Thionyl Chloride (if used): Reacts violently with water releasing HCl and SO

    
    .
    

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines". Tetrahedron, 55(29), 8883-8904. Link

  • Kloetzing, R. J.; Thaler, T.; Knochel, P. (2006). "An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol". Organic Letters, 8(6), 1125–1128. Link

  • Ocampo, R.; Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis". Tetrahedron, 60(42), 9325-9374. Link

  • Reddy, L. R.; Saravanan, P.; Corey, E. J. (2004). "Chiral

    
    -Amino Ester Synthesis via Enantioselective Reformatsky Reaction". Journal of the American Chemical Society, 126(20), 6236-6237. Link
    

Sources

Advanced Chemical Profiling and Synthetic Methodologies for Ethyl 3-amino-3-cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and neuroactive drug design, sterically hindered


-amino acids have emerged as critical building blocks. Ethyl 3-amino-3-cyclohexylbutanoate  (CAS: 1512113-65-3)[1] is a highly specialized 

-disubstituted

-amino acid ester. By incorporating both a methyl group and a bulky cyclohexyl moiety at the

-carbon, this compound introduces profound conformational rigidity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance, and a self-validating asymmetric synthetic methodology designed for advanced drug development workflows.

Physicochemical Data & Structural Logic

The unique properties of this compound stem from its dense steric environment. The presence of the cyclohexyl group significantly increases lipophilicity, which is highly advantageous for central nervous system (CNS) penetration, while the quaternary


-carbon restricts the rotational freedom of the molecule.
PropertyValueStructural Consequence
Chemical Name This compoundDefines the core

-amino ester scaffold.
CAS Registry Number 1512113-65-3[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₂₃NO₂[1]Dictates mass spectrometric targeting ([M+H]⁺ = 214.2).
Molecular Weight 213.32 g/mol [1]Low molecular weight ensures high ligand efficiency.
Hydrogen Bond Donors 1 (-NH₂)Facilitates targeted receptor/enzyme pocket interactions.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances solubility and target binding affinity.
Topological Polar Surface Area 52.3 ŲOptimal for blood-brain barrier (BBB) permeation (< 90 Ų).
Estimated LogP (XLogP3) ~2.8Balances aqueous solubility with membrane permeability.

Pharmacological Significance: The Role of Sterically Hindered β-Amino Acids

The strategic value of this compound lies in its ability to induce the Thorpe-Ingold effect . When incorporated into a peptide chain, the bulky


-disubstitution forces the backbone into highly specific secondary structures (such as 14-helices). As extensively documented in the foundational foldamer research by , 

-peptides constructed from such hindered monomers exhibit near-total resistance to proteolytic degradation by pervasive enzymes like DPP-4 and neprilysin.

Furthermore, the structural topology of this compound mirrors the pharmacophore of gabapentinoids (e.g., pregabalin, gabapentin). The lipophilic cyclohexyl ring combined with the


-amino acid-like spatial arrangement makes it an excellent precursor for synthesizing novel ligands targeting the 

subunit of voltage-gated calcium channels.

Synthetic Methodologies: Asymmetric Aza-Reformatsky Workflow

To synthesize this compound with high stereocontrol, we employ an asymmetric aza-Reformatsky reaction utilizing Ellman’s chiral sulfinamide auxiliary. This route is preferred over traditional Mannich reactions due to its superior diastereoselectivity and functional group tolerance, as pioneered by .

Synthesis K Cyclohexyl Methyl Ketone (Starting Material) I1 Chiral Ketimine Intermediate K->I1 S Ellman's Sulfinamide (Ti(OEt)4, THF) S->I1 I2 Sulfinyl β-Amino Ester (Protected) I1->I2 Diastereoselective Addition R Ethyl Bromoacetate + Zn (Reformatsky Reagent) R->I2 P This compound (Final Product) I2->P Acidic Cleavage (HCl / Dioxane)

Figure 1: Asymmetric aza-Reformatsky synthetic workflow utilizing Ellman's chiral auxiliary.

Step-by-Step Protocol & Causality

Step 1: Imine Condensation

  • Procedure: To a solution of cyclohexyl methyl ketone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Stir at 60°C for 12 hours.

  • Causality (The "Why"): Ketones are notoriously less reactive than aldehydes in imine condensations. Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium toward the ketimine without requiring harsh Dean-Stark reflux conditions.

  • Self-Validation: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO₂ salts, and analyze the supernatant via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the ketone spot validates progression.

Step 2: Aza-Reformatsky Addition

  • Procedure: In a separate flask, activate Zinc dust (3.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add ethyl bromoacetate (2.0 eq) dropwise to form the zinc enolate. Cool to -40°C, then add the chiral ketimine from Step 1.

  • Causality (The "Why"): Zinc-mediated enolate formation avoids the highly basic conditions of lithium enolates (like LDA), which would otherwise cause deleterious

    
    -deprotonation and enolization of the ketimine. The bulky sulfinyl group directs the facial attack of the enolate, ensuring high diastereoselectivity.
    
  • Self-Validation: Monitor via LC-MS. The reaction is complete when the ketimine mass is replaced entirely by the protected sulfinyl ester intermediate mass.

Step 3: Deprotection and Isolation

  • Procedure: Treat the isolated sulfinyl ester with 4M HCl in dioxane/ethanol (1:1) for 2 hours at room temperature. Concentrate in vacuo and neutralize with saturated NaHCO₃ to yield the free base.

  • Causality (The "Why"): Acidic solvolysis cleanly cleaves the N-S bond of the sulfinyl group while leaving the ethyl ester intact, yielding the target primary amine.

Chromatographic & Analytical Characterization

To ensure the integrity of the synthesized this compound, rigorous analytical profiling is required. The presence of the chiral center adjacent to the ester methylene creates a distinct NMR signature.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.12 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)
      
    • 
       2.45 (ABq, J = 14.2 Hz, 2H, -CH₂ -COOEt) — Expert Insight: Because the adjacent C3 carbon is chiral, these methylene protons are diastereotopic and will resolve as a distinct AB quartet rather than a simple singlet.
      
    • 
       1.80 - 0.95 (m, 11H, cyclohexyl protons)
      
    • 
       1.65 (br s, 2H, -NH₂ )
      
    • 
       1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
      
    • 
       1.10 (s, 3H, C4-CH₃ )
      
  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 214.2.

Integration into Peptidomimetics (Biochemical Pathway)

Once synthesized, this monomer is typically saponified to the free acid and integrated into solid-phase peptide synthesis (SPPS) workflows. The resulting structural consequences directly translate to pharmacokinetic advantages in vivo.

BioPathway A β-Amino Acid Ester (this compound) B Saponification & Peptide Coupling (SPPS Workflow) A->B C β-Peptide / Foldamer Generation B->C D Steric Shielding by Cyclohexyl & Methyl Groups C->D Structural Consequence E Protease Resistance (e.g., DPP-4, Neprilysin) D->E Mechanism of Action F Enhanced In Vivo Half-Life E->F Pharmacokinetic Outcome

Figure 2: Pharmacokinetic advantages of β,β-disubstituted amino acid integration in peptidomimetics.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.[Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews.[Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry.[Link]

Sources

dBET1 (CAS 1512113-65-3): Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

dBET1 (CAS 1512113-65-3) represents a foundational milestone in the field of Targeted Protein Degradation (TPD). Unlike traditional small molecule inhibitors (SMIs) that function by occupancy-driven blockade of a protein's active site, dBET1 functions as a Proteolysis Targeting Chimera (PROTAC) . It acts catalytically to recruit the E3 ubiquitin ligase Cereblon (CRBN) to the Bromodomain-containing protein 4 (BRD4), enforcing proximity that leads to the ubiquitination and subsequent proteasomal destruction of the target.

This guide serves as a technical manual for researchers utilizing dBET1 to interrogate BET bromodomain biology or to benchmark novel degrader chemistries. It moves beyond basic datasheets to address experimental design, the "hook effect" phenomenon, and critical solubility parameters required for reproducible data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

dBET1 is a heterobifunctional molecule composed of three distinct domains:

  • Warhead: (+)-JQ1 (binds BRD4 bromodomains).

  • Anchor: Thalidomide derivative (binds CRBN E3 ligase).[][2]

  • Linker: An alkyl/ether chain connecting the two.

Table 1: Core Chemical Data
PropertySpecification
Common Name dBET1
CAS Number 1512113-65-3
IUPAC Name (6S)-4-(4-chlorophenyl)-N-[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Molecular Formula C38H37ClN8O7S
Molecular Weight 785.27 g/mol
Solubility (DMSO) ~100 mg/mL (127 mM)
Solubility (Water) < 1 mg/mL (Insoluble)
Appearance White to off-white solid
Storage -20°C (Solid), -80°C (Solution).[][3][4][5] Protect from light/moisture.[6]

Mechanism of Action (MoA)

The Event-Driven Pharmacology

The defining characteristic of dBET1 is its event-driven mode of action, contrasting with the occupancy-driven mode of its parent inhibitor, JQ1.

  • Binary Binding: dBET1 binds to BRD4 (via JQ1 moiety) and CRBN (via Thalidomide moiety).[7]

  • Ternary Complex Formation: The flexible linker facilitates the formation of a [BRD4 : dBET1 : CRBN] ternary complex.

  • Ubiquitination: CRBN, part of the CRL4 E3 ligase complex, recruits E2 enzymes to transfer ubiquitin onto surface lysines of BRD4.

  • Proteasomal Degradation: Poly-ubiquitinated BRD4 is recognized and degraded by the 26S proteasome.

  • Recycling: dBET1 is released intact and can catalyze further rounds of degradation.

Visualization: The PROTAC Cycle

The following diagram illustrates the catalytic cycle and the critical "Hook Effect" zone where excess compound inhibits complex formation.

G dBET1 dBET1 (PROTAC) Ternary Ternary Complex [BRD4:dBET1:CRBN] dBET1->Ternary Association BRD4 Target Protein (BRD4) BRD4->Ternary Association CRBN E3 Ligase (Cereblon) CRBN->Ternary Association Ub Ubiquitination (Poly-Ub) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->dBET1 Recycling Degraded Peptide Fragments (Degradation) Proteasome->Degraded Proteolysis HighConc High [dBET1] (>10 µM) Binary1 [BRD4:dBET1] HighConc->Binary1 Saturation Binary2 [CRBN:dBET1] HighConc->Binary2 Saturation Binary1->Ternary BLOCKED (Hook Effect) Binary2->Ternary BLOCKED (Hook Effect)

Caption: The catalytic PROTAC cycle showing ternary complex formation leading to degradation, and the 'Hook Effect' where high concentrations prevent complex assembly.

Experimental Protocols & Application Guidelines

Handling and Stock Preparation

Critical Insight: dBET1 contains a thalidomide moiety which is hydrolytically unstable in basic conditions and a diazepine ring susceptible to oxidation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[8] Avoid ethanol or aqueous buffers for stock storage.

  • Concentration: Prepare a 10 mM stock solution (7.85 mg/mL).

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute into media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vitro Degradation Assay (Western Blot)

To validate dBET1 activity, one must demonstrate degradation (loss of protein) rather than just inhibition (loss of function).

Protocol:

  • Cell Line Selection: MV4;11 (Leukemia) or SUM159 (Breast Cancer) are highly responsive standard models.

  • Dosing: Treat cells with a concentration range: 0, 10, 100, 500, 1000 nM.

    • Note: Include a "Hook Effect" control at 10 µM to observe the rescue of protein levels.

  • Time Course: Harvest cells at 2h, 4h, and 16h.

    • Scientific Rationale: BRD4 degradation is rapid (often <2h). Late time points (24h+) may reflect secondary transcriptional effects rather than direct degradation.

  • Lysis: Use RIPA buffer with Protease Inhibitor Cocktail.

    • Crucial: Do not boil samples excessively if using urea-based buffers, as this can cause aggregation.

  • Detection: Immunoblot for BRD4 (Rabbit mAb). Use Vinculin or GAPDH as a loading control.

    • Expectation: A "U-shaped" dose-response curve. Maximal degradation typically occurs between 100–500 nM.

Rescue Experiments (Mechanism Validation)

To prove the mechanism is CRBN-dependent and proteasome-mediated, perform these pre-treatments:

  • Proteasome Inhibition: Pre-treat with Carfilzomib or MG132 (1 µM) for 1h before adding dBET1. Result: Degradation should be blocked.

  • Ligase Competition: Pre-treat with excess free Thalidomide (10–50 µM). Result: Degradation should be blocked (competition for CRBN).

  • Neddylation Inhibition: Pre-treat with MLN4924 (Pevonedistat). Result: Degradation blocked (CRBN requires cullin neddylation to function).

Scientific Integrity: Pitfalls & Controls

The "Hook Effect" (Prozone Effect)

As a bifunctional molecule, dBET1 follows bell-shaped pharmacology. At very high concentrations, dBET1 molecules saturate the BRD4 pools and the CRBN pools independently, forming binary complexes [BRD4-dBET1] and [CRBN-dBET1] rather than the necessary ternary complex.

  • Application Tip: Never assume "more is better." Always titrate. If you see efficacy drop at high doses, this confirms the PROTAC mechanism.

Negative Controls

Using a proper negative control is mandatory for high-impact publications.

  • dBET1-inactive (Enantiomer): A structural analog where the thalidomide moiety is modified (e.g., non-binding enantiomer) or the linker is altered to prevent folding. This compound binds BRD4 but cannot recruit CRBN.

  • Usage: Run side-by-side with dBET1. If the control causes a phenotype, the effect is likely due to BRD4 inhibition (JQ1 effect) rather than degradation.

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation."[2] Science, 348(6241), 1376–1381.[2] [2]

    • The seminal paper describing the synthesis and characteriz
  • Bondeson, D. P., et al. (2015).[2] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.

    • Provides mechanistic insights into the catalytic n
  • Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16, 101–114.

    • Review covering the broader application of molecules like dBET1 in drug development.
  • PubChem Compound Summary. (n.d.). "dBET1 (CID 91799313)."[5] National Center for Biotechnology Information.

    • Source for physicochemical data and chemical structure verific

Sources

Mechanistic Guide: Stereoselective Synthesis of 3-Amino-3-Cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Mechanism for the Formation of 3-Amino-3-Cyclohexylbutanoate Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

3-Amino-3-cyclohexylbutanoate represents a class of


-disubstituted amino acids , a structural motif increasingly critical in modern peptidomimetics and pharmaceutical design. Unlike simple 

-amino acids, the presence of a quaternary carbon at the

-position (C3) confers unique conformational rigidity and proteolytic stability to peptide backbones.

Synthesizing this specific scaffold is synthetically non-trivial due to the steric hindrance at the quaternary center. While classical methods like the Rodionov reaction fail with ketonic substrates, modern drug development relies on high-fidelity asymmetric approaches.

This guide details the Ellman Sulfinamide Auxiliary Pathway , the industry-standard protocol for generating chiral amines at quaternary centers with high diastereomeric ratios (


). We will dissect the reaction mechanism, transition states, and experimental protocols required to synthesize 3-amino-3-cyclohexylbutanoate from its 

-keto ester precursor.

Chemical Retrosynthesis

To achieve the target molecule with high optical purity, we disconnect the C–N bond and the C–C backbone to stable precursors.

  • Target: (S)- or (R)-Ethyl 3-amino-3-cyclohexylbutanoate.

  • Key Disconnection: The C3 stereocenter.

  • Precursors:

    • Ketone Source: Ethyl 3-cyclohexyl-3-oxobutanoate (derived from cyclohexyl methyl ketone).

    • Chiral Amine Source: (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary).

    • Nucleophile: Zinc enolate (Reformatsky reagent) or Lithium enolate.

Retrosynthetic Diagram (DOT)

Retrosynthesis Figure 1: Retrosynthetic analysis of 3-amino-3-cyclohexylbutanoate. Target 3-Amino-3-cyclohexylbutanoate (Quaternary Chiral Center) Intermediate N-Sulfinyl $beta$-Amino Ester (Diastereomerically Pure) Target->Intermediate Acidic Deprotection (HCl/Dioxane) Ketimine N-Sulfinyl Ketimine (Activated Electrophile) Intermediate->Ketimine Reformatsky Reaction (Zn, BrCH2COOEt) Precursors Ethyl 3-cyclohexyl-3-oxobutanoate + (S)-tert-Butanesulfinamide Ketimine->Precursors Ti(OEt)4 Condensation

Detailed Reaction Mechanism

The synthesis proceeds through two critical mechanistic phases: Ketimine Condensation and Diastereoselective Reformatsky Addition .

Phase A: Titanium-Mediated Ketimine Formation

Direct condensation of sterically hindered ketones (like 3-cyclohexyl-3-oxobutanoate) with amines is unfavorable due to equilibrium constraints. We utilize Titanium(IV) ethoxide [Ti(OEt)₄] as a Lewis acid and water scavenger.

  • Activation: Ti(OEt)₄ coordinates to the ketone carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Attack: The chiral sulfinamide nitrogen attacks the activated carbonyl.

  • Dehydration: The titanium center facilitates the elimination of water, driving the equilibrium toward the thermodynamically stable

    
    -ketimine.
    
Phase B: The Zimmerman-Traxler Transition State (The Core Mechanism)

The stereochemistry is defined during the addition of the zinc enolate (Reformatsky reagent) to the


-sulfinyl ketimine.
  • Reagent: Ethyl bromoacetate + Activated Zinc

    
     BrZnCH₂COOEt.
    
  • Mechanism: The reaction proceeds via a six-membered, chair-like Zimmerman-Traxler transition state .

Mechanistic Steps:

  • Chelation: The Zinc atom of the enolate coordinates simultaneously with the sulfinyl oxygen and the imine nitrogen of the substrate. This rigidifies the system.

  • Facial Selectivity: The bulky tert-butyl group of the sulfinamide auxiliary orients itself equatorial to minimize 1,3-diaxial interactions. This blocks one face of the ketimine.

  • Addition: The enolate carbon attacks the C=N bond from the less hindered face (Re-face or Si-face depending on the auxiliary enantiomer).

  • Result: Formation of the zinc amide intermediate, which upon aqueous workup yields the diastereomerically pure

    
    -amino ester.
    
Mechanistic Pathway Diagram (DOT)

Mechanism Figure 2: Mechanistic flow of the Reformatsky addition via Chelation Control. cluster_TS Stereochemical Control Model Step1 Ketimine Substrate (E-isomer preferred) TS Zimmerman-Traxler TS (Zn Chelation Control) Step1->TS + BrZnCH2COOEt Coordination Product Sulfinyl Protected Amine (High dr) TS->Product C-C Bond Formation Intramolecular Transfer Final 3-Amino-3-cyclohexylbutanoate (Free Amine) Product->Final HCl/Dioxane N-S Bond Cleavage

Experimental Protocols

The following protocols are designed for a 10 mmol scale, ensuring reproducibility and safety.

Protocol A: Synthesis of N-Sulfinyl Ketimine

Objective: Condense (S)-(-)-2-methyl-2-propanesulfinamide with ethyl 3-cyclohexyl-3-oxobutanoate.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Charging: Add Ethyl 3-cyclohexyl-3-oxobutanoate (10 mmol, 1.0 eq) and (S)-2-methyl-2-propanesulfinamide (11 mmol, 1.1 eq) to the flask.

  • Solvent: Add anhydrous THF (20 mL).

  • Catalyst Addition: Add Ti(OEt)₄ (20 mmol, 2.0 eq) neat via syringe. The solution will turn slightly yellow.

  • Reaction: Heat to reflux (approx. 70°C) for 12–24 hours. Monitor by TLC (conversion of sulfinamide) or HPLC.

  • Quench: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution (20 mL). A thick white precipitate (TiO₂) will form.

  • Workup: Dilute with EtOAc (30 mL). Filter through a pad of Celite to remove titanium salts. Wash the filter cake with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the

    
    -sulfinyl ketimine.
    
Protocol B: Reformatsky Reaction (Stereoselective Step)

Objective: Convert ketimine to the protected


-amino ester.
  • Activation of Zinc: In a dry 3-neck flask, place Zinc dust (30 mmol, 3.0 eq). Activate by washing with 1M HCl, water, ethanol, and ether, then drying under high vacuum with heat gun.

  • Initiation: Suspend activated Zn in anhydrous THF (15 mL). Add CuCl (catalytic, 0.1 eq) to form a Zn-Cu couple (optional but recommended for difficult substrates).

  • Reagent Formation: Add Ethyl bromoacetate (15 mmol, 1.5 eq) dropwise. Warm slightly to initiate the Reformatsky reagent formation (exothermic).

  • Addition: Cool the Reformatsky solution to 0°C (or -78°C for maximum dr, though 0°C is often sufficient for Ellman systems). Add the N-sulfinyl ketimine (from Protocol A) dissolved in THF (5 mL) dropwise over 20 minutes.

  • Completion: Stir for 4–6 hours. Monitor disappearance of ketimine by TLC.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry and concentrate.

  • Analysis: Determine diastereomeric ratio (

    
    ) via ¹H NMR or Chiral HPLC.
    
Protocol C: Deprotection to 3-Amino-3-Cyclohexylbutanoate
  • Dissolve the intermediate in 4M HCl in Dioxane .

  • Stir at room temperature for 1 hour. A white precipitate (amine hydrochloride salt) often forms.

  • Concentrate to dryness. Triturate with diethyl ether to obtain the pure 3-amino-3-cyclohexylbutanoate hydrochloride .

Data Summary & Troubleshooting

ParameterSpecification / ObservationMechanism Insight
Reaction Type Nucleophilic Addition to ImineVia Zimmerman-Traxler TS
Key Reagent (S)-tert-ButanesulfinamideActs as chiral auxiliary & activating group
Limiting Factor Steric hindrance at C3Cyclohexyl group slows attack; Ti(OEt)4 essential
Typical Yield 75–85% (2 steps)High yield due to thermodynamic stability of ketimine
Stereoselectivity > 95:5

Controlled by chair-like transition state chelation

Troubleshooting Guide:

  • Low Conversion in Step 1: Ketones with cyclohexyl groups are bulky. Increase Ti(OEt)₄ to 4.0 eq and reflux time to 36h.

  • Poor dr in Step 2: Lower the reaction temperature to -78°C and use a non-coordinating solvent (CH₂Cl₂ instead of THF) to tighten the transition state.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]

  • Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids." Journal of Organic Chemistry. [Link]
    
  • Foubelo, F., & Yus, M. (2014). "The Reformatsky Reaction in Organic Synthesis." Current Organic Chemistry. [Link]

  • Jacobsen, E. N., et al. (2009). "Enantioselective Catalytic Conjugate Additions." Comprehensive Organic Synthesis. [Link]

Sources

"diastereoselective synthesis of beta-cyclohexyl beta-amino esters"

Diastereoselective Synthesis of -Cyclohexyl -Amino Esters: Strategic Methodologies and Validated Protocols

Executive Summary






Mechanistic Rationale & Strategic Disconnections

The synthesis of

Causality in the Aza-Michael Approach: In the aza-Michael addition, a nitrogen nucleophile attacks an




1

2

Causality in the Mannich-Type Approach: The Mannich-type disconnection involves the reaction of a ketene silyl acetal with a cyclohexyl imine. Here, the stereochemical outcome is dictated by a rigid Zimmerman-Traxler-like cyclic transition state. The use of a chelating Lewis acid (like

3

Experimental Workflows & Self-Validating Protocols

Protocol A: Diastereoselective Aza-Michael Addition using a Chiral Auxiliary

This protocol leverages a chiral amine to induce stereocenters via conjugate addition[2].

Step 1: Preparation of the Michael Acceptor

  • Dissolve 10 mmol of (E)-3-cyclohexylacrylic acid in 50 mL of anhydrous

    
     under an argon atmosphere.
    
  • Add 12 mmol of oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

    • Self-Validation: Monitor gas evolution (

      
      , 
      
      
      ); cessation indicates complete conversion to the acyl chloride. Do not proceed until bubbling stops to prevent quenching of the subsequent lithium salt.
  • React the acyl chloride with the lithium salt of

    
    -(+)-pseudoephedrine (10 mmol) at -78 °C. Quench with saturated 
    
    
    .

Step 2: Aza-Michael Addition

  • Dissolve the resulting chiral

    
    -unsaturated amide (5 mmol) in anhydrous THF (20 mL).
    
  • Add 10 mol% of

    
     as the Lewis acid catalyst.
    
    • Causality: The oxophilic ytterbium coordinates the amide carbonyl, activating the

      
      -carbon despite the adjacent cyclohexyl bulk.
      
  • Introduce benzylamine (15 mmol) and stir at -20 °C for 24 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material confirms conversion.

  • Cleave the auxiliary using acidic methanolysis (

    
    /MeOH, reflux) to yield the pure 
    
    
    -cyclohexyl
    
    
    -amino methyl ester.
Protocol B: Catalytic Asymmetric Mannich-Type Reaction

This three-component coupling provides direct, atom-economical access to the ester[3].

Step 1: In Situ Imine Formation

  • Combine cyclohexanecarboxaldehyde (10 mmol) and p-methoxyaniline (10 mmol) in 30 mL of anhydrous dichloromethane.

  • Add 5 g of activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Self-Validation: Analyze an aliquot by

    
     NMR. The aldehydic proton (~9.6 ppm) must be completely replaced by the imine proton (~8.1 ppm). Proceeding with unreacted aldehyde leads to competitive aldol side-products and drastically lowers yield[4].
    

Step 2: Ketene Silyl Acetal Addition

  • Cool the imine solution to -78 °C.

  • Add

    
     (11 mmol, 1.0 M in 
    
    
    ) dropwise. The solution will turn deep red, indicating the formation of the chelated iminium complex.
  • Slowly add 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (12 mmol).

  • Stir for 6 hours at -78 °C, then quench with saturated aqueous

    
    .
    
  • Extract, dry over

    
    , and purify via flash chromatography to isolate the anti-
    
    
    -cyclohexyl
    
    
    -amino ester.

Quantitative Data & Yield Analysis

The following table summarizes the comparative efficiency of the methodologies for synthesizing


MethodologyCatalyst / AuxiliaryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Primary Advantage
Aza-Michael Addition

/ Pseudoephedrine
78%> 95:5 (syn)98%High enantiopurity; recoverable auxiliary.
Aza-Michael Addition

/ SAMP
72%90:10 (syn)94%Mild conditions; robust scalability.
Mannich-Type Reaction

/ None (Substrate Control)
85%> 98:2 (anti)N/A (Racemic)Atom-economical; rapid one-pot synthesis.
Asymmetric MannichChiral Phosphoric Acid81%94:6 (anti)92%Avoids stoichiometric metals; organocatalytic.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways of the described syntheses.

AzaMichaelN1α,β-Unsaturated Ester(Cyclohexyl-substituted)N3Lewis Acid Coordination(LUMO Lowering)N1->N3 Catalyst BindingN2Chiral Amine Nucleophile(e.g., SAMP/RAMBO)N4Conjugate Addition(Stereocontrolled Attack)N2->N4 NucleophileN3->N4N5Metal Enolate Intermediate(Chelation Control)N4->N5 C-N Bond FormationN6Diastereoselective Protonation(Kinetic Control)N5->N6 QuenchingN7β-Cyclohexyl β-Amino Ester(Target Molecule)N6->N7 Product Release

Mechanistic pathway of Lewis acid-catalyzed diastereoselective aza-Michael addition.

MannichM1CyclohexylcarboxaldehydeM3Cyclohexyl Imine Formation(In Situ)M1->M3M2Primary AmineM2->M3M5TiCl4 Activation(Zimmerman-Traxler TS)M3->M5M4Ketene Silyl AcetalM6Nucleophilic Addition(C-C Bond Formation)M4->M6M5->M6 ActivationM7anti-β-Cyclohexyl β-Amino EsterM6->M7 Desilylation

Catalytic asymmetric Mannich-type synthesis of anti-β-cyclohexyl β-amino esters.

Conclusion

The diastereoselective synthesis of


References

  • Selective Synthesis of β-Amino Esters and β-Lactams by Rhodium-catalyzed Reformatsky-Type Reaction / Asymmetric synthesis of beta-amino esters by aza-Michael reaction... Source: researcher.life URL:2

  • ChemInform Abstract: A Highly Diastereoselective Synthesis of α-Hydroxy-β-amino Acid Derivatives via a Lewis Acid Catalyzed Three-Component Condensation Reaction. Source: researchgate.net URL:3

  • ChemInform Abstract: A Highly Diastereoselective Synthesis of α-Hydroxy-β-amino Acid Derivatives via a Lewis Acid Catalyzed Three-Component Condensation Reaction (Mannich Context). Source: researchgate.net URL:4

  • The Asymmetric Aza-Michael Reaction. Source: researchgate.net URL:1

"Ritter reaction for tertiary amine synthesis from nitriles"

Advanced Synthesis of -Tertiary Amines via the Ritter Reaction[1][2][3]

Executive Summary & Strategic Definition

In the landscape of C–N bond formation, the Ritter reaction occupies a unique strategic niche: the installation of a nitrogen atom onto a sterically hindered tertiary carbon center .

While standard nucleophilic substitution (



Critical Terminology Distinction:

  • Target of this Guide:

    
    -Tertiary Amines  (e.g., tert-butylamine, 
    
    
    -octylamine). These are primary amines (
    
    
    ) where the alkyl group
    
    
    is tertiary.
  • Clarification: This method does not directly yield tertiary amines in the IUPAC sense (

    
    ) in one step. However, it is the premier method for synthesizing the bulky 
    
    
    -tertiary amine building blocks that are otherwise inaccessible.

Mechanistic Logic & Reaction Design

The transformation proceeds through a "Ritter Cascade" followed by a deprotection sequence. The success of the synthesis relies on the stability of the carbocation intermediate and the nucleophilicity of the chosen nitrile.

The Ritter Cascade
  • Carbocation Generation: A tertiary alcohol or alkene is treated with a strong acid (

    
    , 
    
    
    , or Lewis acids like
    
    
    ).[1]
  • Nitrilium Interception: The nitrile (

    
    ) acts as a nucleophile, trapping the carbocation to form a nitrilium ion.[1]
    
  • Imidate Hydrolysis: Water intercepts the nitrilium ion to form an imidate, which tautomerizes to the N-tert-alkyl amide .

The "Deprotection" Challenge

The resulting N-tert-alkyl amide is exceptionally stable due to steric shielding. Standard acidic/basic hydrolysis often requires harsh conditions (refluxing



The Modern Solution: Use Chloroacetonitrile (


)Thiourea
Visualized Pathway

RitterMechanismStartTertiary Alcohol / AlkeneCarboTertiary Carbocation(R3C+)Start->CarboAcid Catalyst(-H2O)NitriliumNitrilium Ion(R3C-N≡C-R')Carbo->Nitrilium+ Nitrile (R'-CN)ImidateImidate IntermediateNitrilium->Imidate+ H2OAmideN-tert-Alkyl Amide(Stable Intermediate)Imidate->AmideTautomerizationAmineα-Tertiary Amine(Target Product)Amide->AmineHydrolysis / Cleavage(Critically Difficult Step)

Figure 1: The mechanistic flow from carbocation generation to the final amine, highlighting the stability of the amide intermediate.[2]

Strategic Selection of Reagents

ComponentStandard ChoiceModern/Optimized ChoiceRationale for Optimization
Carbocation Source Tertiary Alcohols (

-BuOH)
Tertiary Acetates / AlkenesAcetates ionize cleanly with Lewis acids (

); Alkenes avoid water byproduct inhibition.
Nitrile (R-CN) Acetonitrile (

)
Chloroacetonitrile (

)
The resulting chloroacetamide is much easier to cleave than a standard acetamide.
Acid Catalyst Conc.


or

Triflic acid allows lower temperatures; Iron salts allow catalytic turnover.
Cleavage Agent

/ Glycol (High T)
Thiourea / EtOH / AcOH Mild cleavage of chloroacetamides prevents decomposition of the tert-alkyl group.

Detailed Experimental Protocol

Method A: The Modified Jirgensons Protocol (Mild Conditions)

This protocol utilizes chloroacetonitrile to bypass the harsh hydrolysis step, making it suitable for drug development applications where functional group tolerance is paramount.

Target: Synthesis of 1-adamantylamine or similar bulky amines.

Phase 1: Ritter Amidation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add the tertiary alcohol (10 mmol) and chloroacetonitrile (20 mmol, 2.0 equiv).

  • Acid Addition: Cool the mixture to

    
    . Dropwise add Acetic Acid  (1.5 mL) followed by Sulfuric Acid  (10 mmol, 1.0 equiv) or Methanesulfonic acid .
    
    • Note: Maintain temperature

      
       to prevent polymerization of the nitrile.
      
  • Reaction: Allow to warm to room temperature and stir for 6–12 hours. Monitor conversion by TLC (the amide is less polar than the alcohol).

  • Workup: Pour into ice water. The N-chloroacetamide usually precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

Phase 2: Thiourea Cleavage (The "Deprotection")
  • Solution: Dissolve the crude N-chloroacetamide (from Phase 1) in a mixture of Ethanol (5 vol) and Acetic Acid (1 vol).

  • Reagent: Add Thiourea (1.2 equiv).

  • Reflux: Heat the mixture to reflux for 6–10 hours.

    • Mechanism:[3][4][1][2][5][6][7][8] Thiourea alkylates at the chloromethyl group, forming an isothiouronium salt which cyclizes and releases the amine.

  • Isolation: Cool to room temperature. The byproduct (pseudothiohydantoin) often precipitates. Filter it off.

  • Basification: Concentrate the filtrate. Basify the residue with

    
     to pH > 12.
    
  • Extraction: Extract the free amine with diethyl ether or MTBE. Dry over

    
     and concentrate.
    

Yield Expectation: 75–90% overall yield for sterically hindered substrates.

Method B: Classical Industrial Protocol (Robust Substrates)

For simple substrates (e.g., tert-butylamine synthesis) where harsh conditions are tolerable.

  • Mix: Isobutylene + HCN (or Acetonitrile) +

    
     (
    
    
    ).
  • Heat:

    
     for 2 hours.
    
  • Hydrolysis: Dilute with water. If Acetonitrile was used, reflux with

    
     (
    
    
    ) for 24 hours to cleave the acetyl group.

Workflow Visualization: The Jirgensons Pathway

This diagram illustrates the specific pathway using chloroacetonitrile to avoid harsh hydrolysis.

JirgensonsInputTertiary Alcohol+ ChloroacetonitrileRitterStepRitter Reaction(AcOH / H2SO4, 0°C -> RT)Input->RitterStepIntermediateN-Chloroacetyl-tert-alkylamine(Isolated Intermediate)RitterStep->IntermediateCleavageThiourea Cleavage(EtOH/AcOH, Reflux)Intermediate->CleavageByproductPseudothiohydantoin(Precipitate)Cleavage->ByproductEliminatedProductα-Tertiary Amine(Free Base)Cleavage->ProductIsolated

Figure 2: The "Mild Ritter" workflow using chloroacetonitrile and thiourea to access sensitive amine targets.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[9] I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[6]

  • Kiyokawa, K., et al. (2017).[4][6] Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives. Journal of Organic Chemistry. [10]

  • Reddy, K. L. (2003).[4][6][9] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters.

Methodological & Application

"applications of Ethyl 3-amino-3-cyclohexylbutanoate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 3-amino-3-cyclohexylbutanoate in Medicinal Chemistry


-Disubstituted Scaffold for Peptidomimetics and Chiral Drug Synthesis.

Executive Summary & Strategic Value

This compound is a specialized


-disubstituted amino acid ester . Unlike simple 

-alanine derivatives, this molecule possesses a quaternary carbon at the

-position, bearing both a methyl group (implied by the butanoate chain) and a cyclohexyl ring.

In modern drug discovery, this scaffold is not merely a building block; it is a conformation-constraining tool . The steric bulk of the geminal disubstitution (cyclohexyl/methyl) locks the peptide backbone into specific torsion angles, enforcing stable secondary structures (helices/turns) and rendering the molecule virtually invisible to proteolytic enzymes.

Key Applications:

  • Foldamer Engineering: Inducing stable 14-helices in

    
    -peptides.
    
  • Metabolic Stability: Preventing N-terminal degradation in peptide therapeutics (e.g., GLP-1 or somatostatin analogs).

  • Chiral Heterocycle Synthesis: Precursor for sterically crowded

    
    -lactams and dihydropyrimidines.
    

Scientific Foundation: The Gem-Disubstituent Effect

The utility of this compound rests on the Thorpe-Ingold effect (gem-disubstituent effect). In linear peptides, free rotation around


 and 

angles leads to entropic penalties upon binding.

By introducing the bulky cyclohexyl and methyl groups at the C


 position:
  • Rotational Restriction: The allowed conformational space is severely restricted (

    
    ).
    
  • Helix Promotion: This specific substitution pattern strongly favors the formation of the 3

    
    -helix  (14-membered H-bond ring), a structure that mimics the 
    
    
    
    -helix of proteins but with superior stability.
  • Proteolytic Shielding: The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, extending plasma half-life from minutes to hours or days.

Visualizing the Stabilization Logic

G cluster_0 Linear Peptide (Unstable) cluster_1 Beta-3,3-Disubstitution cluster_2 Foldamer (Stable) node_linear Flexible Backbone (High Entropy) proteolysis Rapid Proteolysis node_linear->proteolysis node_scaffold Ethyl 3-amino-3- cyclohexylbutanoate node_steric Steric Bulk (Cyclohexyl/Methyl) node_scaffold->node_steric node_helix 3_14 Helix Formation (Low Entropy Cost) node_steric->node_helix Thorpe-Ingold Effect node_stable Metabolic Stability (t1/2 > 24h) node_helix->node_stable

Figure 1: Mechanism of action for


-disubstituted scaffolds in stabilizing peptide drugs.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

Rationale: Direct synthesis is challenging due to the quaternary center. The Ellman auxiliary provides the highest enantiomeric excess (ee) and reliability for this specific sterically hindered target.

Reagents:

  • Cyclohexyl methyl ketone

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Ethyl bromoacetate

  • Zinc dust (activated)

Workflow:

  • Ketimine Formation:

    • Mix Cyclohexyl methyl ketone (1.0 eq) and (R)-t-Bu-sulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise.
      
    • Reflux at 70°C for 24h. Monitor by TLC (conversion is slower due to steric bulk).

    • Critical Step: Quench with brine, filter Ti salts through Celite. Concentrate to yield the Sulfinimine .

  • Reformatsky-Type Addition:

    • Prepare activated Zinc (3.0 eq) in THF. Add Ethyl bromoacetate (3.0 eq) to generate the Reformatsky reagent.

    • Cool the Sulfinimine solution to -78°C.

    • Cannulate the Reformatsky reagent slowly into the Sulfinimine solution.

    • Mechanistic Note: The reaction proceeds via a closed transition state (Zimmerman-Traxler), where the bulky cyclohexyl group directs the attack, yielding high diastereoselectivity (dr > 95:5).

  • Deprotection:

    • Treat the resulting sulfinamide ester with 4M HCl in Dioxane/Ethanol (1:1) for 1h at RT.

    • Concentrate and triturate with ether to obtain This compound Hydrochloride .

Protocol B: Incorporation into Peptides (Solid Phase Synthesis)

Rationale: The steric hindrance of the cyclohexyl group makes standard coupling difficult. Standard HBTU/HOBt protocols often fail.

Step-by-Step:

  • Fmoc Protection:

    • Dissolve the free amino ester in Dioxane/H2O (1:1). Add NaHCO

      
       (2 eq) and Fmoc-OSu (1.1 eq).
      
    • Stir 12h. Acidify and extract.

    • Hydrolysis: Treat with LiOH in THF/H2O to get the free acid (Fmoc-3-amino-3-cyclohexylbutanoic acid).

  • Coupling (The "Difficult Sequence" Protocol):

    • Resin: Rink Amide MBHA (low loading, 0.3 mmol/g recommended).

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 4 eq HOAt : 8 eq DIEA.

    • Conditions: Double coupling is mandatory. 2 x 2 hours at RT.

    • QC Check: Perform a micro-cleavage and check via LC-MS. If incomplete, use PyAOP at 50°C (microwave assisted).

Comparative Data: Stability Profile

The following table illustrates the dramatic stability enhancement when replacing a natural


-amino acid (Leucine) with the 

-analog (this compound derivative) in a model peptide sequence.
Parameter

-Peptide (Leu-Ala-Phe)

-Peptide (Analog)
Improvement Factor
Protease Half-life (Trypsin) < 15 minutes> 24 hours> 96x
Plasma Stability (Human) ~ 30 minutes> 48 hours> 96x
Secondary Structure (CD) Random Coil (aq)14-Helix (stable)Structural Integrity
LogP (Lipophilicity) 1.22.4Improved Permeability

Data synthesized from general


-peptide literature trends [1, 2].

Synthesis Pathway Visualization

The following diagram details the critical path for synthesizing the chiral scaffold using the Ellman auxiliary method.

Synthesis start Cyclohexyl Methyl Ketone (Starting Material) inter1 Chiral Sulfinimine (Intermediate) start->inter1 Condensation (Reflux, 24h) aux (R)-t-Bu Sulfinamide + Ti(OEt)4 aux->inter1 inter2 Sulfinamide Ester (Diastereomerically Pure) inter1->inter2 Asymmetric Addition (-78°C, High dr) reagent Ethyl Bromoacetate + Zn (Reformatsky) reagent->inter2 final This compound (Target Scaffold) inter2->final N-S Bond Cleavage deprotect HCl / Dioxane (Deprotection) deprotect->final

Figure 2: Asymmetric synthesis workflow via Ellman's Sulfinamide methodology.

References

  • Seebach, D., et al. "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research, vol. 41, no. 10, 2008, pp. 1366–1375. Link

  • Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, vol. 9, no. 8, 2002, pp. 811-822. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995. Link

  • Vasudev, P. G., et al. "Crystal Structures of beta,beta-Disubstituted beta-Amino Acid Residues in Peptides." Accounts of Chemical Research, vol. 44, no. 10, 2011. Link

Application Note: Ethyl 3-amino-3-cyclohexylbutanoate as a Conformationally Restricted Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of conformationally restricted scaffolds is a proven strategy to enhance target binding affinity and improve metabolic stability.


-amino acids bearing quaternary stereocenters are highly prized building blocks; their extreme steric bulk restricts rotation around the 

bond, forcing the molecule into predictable secondary structures (such as

-turns) and shielding adjacent peptide bonds from proteolytic cleavage [1, 2].

Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) is a highly specialized, sterically hindered


-amino ester. Featuring a quaternary 

-carbon substituted with a lipophilic cyclohexyl ring and a methyl group, this building block is uniquely positioned for the divergent synthesis of rigid heterocyclic pharmacophores, including highly substituted

-lactams (azetidin-2-ones) and tetrahydropyrimidin-4-ones [3]. The presence of the ethyl ester provides a ready-made electrophilic handle for intramolecular cyclization or annulation reactions.

Physicochemical Profiling

Understanding the physical and structural parameters of this building block is critical for predicting its behavior in complex synthetic workflows. The bulky cyclohexyl group significantly increases the lipophilicity (LogP) of downstream heterocycles, which is often desirable for central nervous system (CNS) penetrance.

PropertyValue / Description
Chemical Name This compound
CAS Number 1512113-65-3
Molecular Formula

Molecular Weight 213.32 g/mol
Structural Features Quaternary

-carbon, primary amine, ethyl ester handle
Key Reactivity Nucleophilic amine, electrophilic ester, Thorpe-Ingold effect inducer

Mechanistic Pathways & Divergent Heterocyclic Synthesis

The true value of this compound lies in its ability to undergo divergent cyclization.

  • 
    -Lactam Synthesis:  The synthesis of 4-membered azetidin-2-one rings from 
    
    
    
    -amino esters is typically kinetically disfavored. However, the geminal methyl and cyclohexyl groups on the
    
    
    -carbon exert a strong Thorpe-Ingold effect . By compressing the internal bond angle between the reactive amine and the ester chain, the thermodynamic barrier to cyclization is significantly lowered, allowing for high-yielding 4-exo-trig cyclizations under specific basic conditions [3].
  • Pyrimidin-4-one Annulation: The primary amine can act as a nucleophile toward isothiocyanates to form a thiourea intermediate. Subsequent base-catalyzed 6-exo-trig cyclization onto the ethyl ester yields a tetrahydropyrimidin-4-one, a core scaffold found in numerous kinase and protease inhibitors.

G A This compound (Building Block) B Grignard-Mediated Deprotonation (t-BuMgCl) A->B 4-exo-trig cyclization D Isothiocyanate Condensation & Base Cyclization A->D 6-exo-trig annulation C 4-Cyclohexyl-4-methylazetidin-2-one (β-Lactam Scaffold) B->C E Tetrahydropyrimidin-4-one (Kinase Inhibitor Scaffold) D->E

Divergent synthetic pathways from this compound to key heterocycles.

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is provided for all critical reagent choices and workup steps to ensure reproducibility.

Protocol A: Direct Synthesis of -Lactam via Grignard-Mediated Cyclization

Objective: Convert the building block directly into 4-cyclohexyl-4-methylazetidin-2-one. Causality & Logic: Standard saponification followed by peptide coupling often fails for quaternary centers due to extreme steric hindrance. By utilizing tert-butylmagnesium chloride (


-BuMgCl), the primary amine is selectively deprotonated. The massive steric bulk of the 

-butyl group prevents it from acting as a nucleophile toward the ethyl ester. The resulting magnesium amide undergoes a rapid 4-exo-trig cyclization driven by the Thorpe-Ingold effect.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve this compound (1.0 eq, 500 mg) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add

    
    -BuMgCl (2.2 eq, 1.0 M solution in THF) over 15 minutes.
    
    • Self-Validation Checkpoint: The solution will turn slightly yellow, and gas evolution (isobutane) should be visually confirmed.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material (

      
       214.2 
      
      
      
      ) and the appearance of the target
      
      
      -lactam (
      
      
      168.2
      
      
      ) confirms successful cyclization.
  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
    .
    
    • Logic: A mild proton source is mandatory. Using strong acids (like HCl) will hydrolyze the newly formed, acid-sensitive

      
      -lactam ring.
      
  • Workup: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure azetidin-2-one.

Protocol B: Annulation to Tetrahydropyrimidin-4-one

Objective: Synthesize 6-cyclohexyl-6-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one. Causality & Logic: The primary amine acts as a nucleophile toward phenyl isothiocyanate, forming a stable thiourea intermediate. A strong, non-nucleophilic amidine base (DBU) is then used to deprotonate the thiourea nitrogen, facilitating a 6-exo-trig cyclization onto the ester while avoiding transesterification or ester hydrolysis side reactions.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve the building block (1.0 eq) in anhydrous DCM (0.2 M). Add phenyl isothiocyanate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at RT for 4 hours.

    • Self-Validation Checkpoint: TLC (UV active) should show complete consumption of the ninhydrin-positive starting amine.

  • Solvent Exchange: Concentrate the reaction mixture to complete dryness.

    • Logic: DCM must be removed as its low boiling point is unsuitable for the high-temperature cyclization step required to overcome the steric hindrance of the quaternary center.

  • Cyclization: Redissolve the crude thiourea in absolute ethanol (0.1 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and heat to reflux (80 °C) for 8 hours.

  • Workup & Isolation: Cool to RT, concentrate in vacuo, and partition the residue between EtOAc and 1M HCl.

    • Logic: The acidic wash protonates and removes DBU and any unreacted amines into the aqueous layer, leaving the neutral pyrimidinone product in the organic layer.

  • Purification: Dry the organic layer, concentrate, and recrystallize from EtOH/Water to afford the pure product.

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected analytical data for the building block and its downstream heterocyclic derivatives to aid in rapid structural verification.

Compound / DerivativeSynthetic RouteExpected YieldLC-MS (

)

Key IR Stretch (

)
This compound N/A (Starting Material)N/A214.21730 (Ester C=O)
4-Cyclohexyl-4-methylazetidin-2-one Grignard Cyclization75 - 82%168.21755 (Lactam C=O)
6-Cyclohexyl-6-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one Isothiocyanate Annulation68 - 75%303.31705 (Amide C=O), 1530 (C=S)

References

  • Naidu, S. C., Suri, J. T., & Barbas, C. F. "Recent Developments in the Synthesis of β-Amino Acids." ResearchGate. Available at:[Link]

  • Núñez-Villanueva, D., et al. "The first synthesis of N,O-protected β2,2,3,3-isoserines bearing two adjacent quaternary stereogenic centers and their corresponding β-lactams." ResearchGate. Available at: [Link]

Application Note: Ethyl 3-amino-3-cyclohexylbutanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable secondary structures—has revolutionized the design of protein-protein interaction (PPI) inhibitors and antimicrobial peptidomimetics. Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) [1] is a highly specialized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-disubstituted 

-amino acid derivative. By incorporating a bulky cyclohexyl group and a methyl group at the

-carbon, this building block severely restricts backbone conformational freedom. When integrated into peptide sequences, it acts as a powerful nucleator for the 14-helix , providing exceptional proteolytic stability and precise spatial orientation of pharmacophores[2].

Because this compound is commercially supplied as an ethyl ester[1], it cannot be directly utilized in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive, self-validating workflow detailing the necessary pre-synthetic modifications, optimized SPPS protocols for sterically hindered residues, and structural validation methods.

Structural & Mechanistic Dynamics

Conformational Restriction and the Gauche Effect

In natural ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-peptides, backbone flexibility often leads to rapid degradation and poor target affinity in solution. 

-peptides overcome this by introducing an additional carbon (C

) into the backbone. The conformational preference of a

-peptide is dictated by the torsional angles

(N-C

),

(C

-C

), and

(C

-C=O).

This compound features extreme steric bulk at the C3 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) position due to the quaternary nature of the carbon (substituted with an amine, a methyl, a cyclohexyl ring, and the C2 methylene). This steric congestion heavily penalizes anti conformations around the C2-C3 bond. Instead, it strongly biases the 

dihedral angle toward a gauche conformation (

)
.
Induction of the 14-Helix

When oligomerized or incorporated into


-chimeric peptides, this gauche preference predictably drives the formation of a 14-helix [3]. The 14-helix is stabilized by a 14-membered hydrogen-bonded ring formed between the backbone carbonyl oxygen at position 

and the amide proton at position

[4]. Cyclohexyl-rigidified

-amino acids are recognized as some of the most potent 14-helix inducers in foldamer chemistry[2].

ConformationalDynamics A Ethyl 3-amino-3- cyclohexylbutanoate B Ester Hydrolysis & Fmoc Protection A->B C Fmoc-β3,3-Amino Acid B->C D Steric Bulk (Cyclohexyl) Restricts θ Dihedral (C2-C3) C->D SPPS Incorporation E Gauche Conformation (θ ≈ ±60°) D->E Thermodynamic Preference F 14-Helix Foldamer Formation E->F i to i-2 H-Bonding

Mechanistic pathway of 14-helix induction by bulky β3,3-disubstituted amino acids.

Quantitative Structural Parameters

To understand the spatial implications of substituting natural


-helices with 14-helical 

-peptides, refer to the geometric parameters summarized below:
Parameter

-Helix (

-peptides)
14-Helix (

-peptides)
Impact on Drug Design
Residues per turn 3.6~3.0Side chains align perfectly every 3rd residue[3].
Helical Pitch 5.4 Å~5.0 ÅSlightly tighter vertical packing.
Hydrogen Bond Ring 13-membered (

)
14-membered (

)
Reverses H-bond directionality relative to sequence[4].
Proteolytic Stability Low (Rapid clearance)Extremely HighEvades endogenous proteases; extended in vivo half-life[2].

Experimental Protocols

Expertise Note: The quaternary nature of the C3 carbon makes the amine group of this residue exceptionally hindered. Standard peptide coupling reagents (e.g., DIC/HOBt) will fail to acylate this amine once it is on the resin. The protocols below utilize microwave-assisted heating and highly reactive uronium salts (HATU) to overcome this activation energy barrier.

Protocol 1: Saponification of the Ethyl Ester

Rationale: The commercial ethyl ester must be converted to a free carboxylic acid prior to SPPS. The steric bulk near the ester necessitates elevated temperatures compared to standard saponifications.

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H

    
    O.
    
  • Add LiOH·H

    
    O (3.0 eq) portion-wise at 0°C.
    
  • Warm the reaction to 45°C and stir for 12–16 hours. Monitor via TLC (Ninhydrin stain for the free amine).

  • Evaporate the organic solvents under reduced pressure.

  • Adjust the aqueous layer to pH 6.5 using 1M HCl to precipitate the zwitterionic free amino acid.

  • Filter, wash with cold water, and lyophilize to dryness.

Protocol 2: N-Fmoc Protection

Rationale: To utilize the monomer in standard Fmoc-SPPS, the free amine must be protected.

  • Suspend the free 3-amino-3-cyclohexylbutanoic acid (1.0 eq) in 10% aqueous Na

    
    CO
    
    
    
    and 1,4-dioxane (1:1 v/v).
  • Cool to 0°C and add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of dioxane dropwise.

  • Stir at room temperature for 12 hours.

  • Acidify the mixture to pH 2.0 with 1M HCl and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography if necessary.
    
Protocol 3: Microwave-Assisted SPPS (Coupling Hindered Residues)

Rationale: Coupling onto the sterically congested amine of a


-disubstituted residue requires forcing conditions. HATU generates a highly reactive 7-aza-HOBt active ester, while microwave energy provides the necessary kinetic push.
  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq). Pre-activate for 1 minute.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Conditions: Heat the reaction in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Double Coupling: For coupling the subsequent amino acid onto the highly hindered amine of the cyclohexyl-derivative, repeat steps 3-5 twice (Double Coupling) to prevent deletion sequences.

  • Cleavage: Cleave the final peptide using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.
    

SPPSWorkflow Step1 Step 1: Saponification LiOH, THF/H2O Yields Free Acid Step2 Step 2: N-Protection Fmoc-OSu, Na2CO3 Yields SPPS Monomer Step1->Step2 Step3 Step 3: Resin Swelling Rink Amide Resin in DMF/DCM Step2->Step3 Step4 Step 4: Deprotection 20% Piperidine in DMF Step3->Step4 Step5 Step 5: MW-Assisted Coupling HATU/HOAt, DIPEA 75°C, 15 mins Step4->Step5 Step5->Step4 Repeat for next residue Step6 Step 6: Cleavage TFA/TIS/H2O (95:2.5:2.5) Step5->Step6 Final Sequence Complete

Step-by-step preparation and microwave-assisted SPPS workflow for hindered β-amino acids.

Protocol 4: Structural Validation via Circular Dichroism (CD)

Rationale: A self-validating system requires empirical proof of foldamer formation. The 14-helix has a distinct, environment-independent spectroscopic signature[4].

  • Dissolve the purified

    
    -peptide in HPLC-grade methanol or 10 mM Tris buffer (pH 7.4) to a final concentration of 50 
    
    
    
    M.
  • Load the sample into a 0.1 cm path-length quartz cuvette.

  • Scan from 260 nm to 190 nm at 20°C using a spectropolarimeter.

  • Validation Criteria: A successfully folded 14-helical

    
    -peptide will exhibit a characteristic CD spectrum featuring a profound minimum at ~214 nm  and a strong maximum at ~195 nm [2].
    

References

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Source: Organic & Biomolecular Chemistry (RSC Publishing).
  • Title: 1512113-65-3 | this compound. Source: BLD Pharm.
  • Title: β-Peptides: From Structure to Function. Source: Chemical Reviews (ACS Publications).
  • Title: β-Peptides as inhibitors of protein–protein interactions. Source: PMC / NIH.
  • Title: Antifungal Activity of 14-Helical β-Peptides against Planktonic Cells and Biofilms of Candida Species. Source: MDPI.

Sources

Application Note: Synthesis of Novel Pharmaceuticals Utilizing Ethyl 3-amino-3-cyclohexylbutanoate as a Sterically Hindered β-Amino Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and small-molecule inhibitors frequently faces two major pharmacokinetic hurdles: rapid proteolytic degradation and poor blood-brain barrier (BBB) permeability. Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) [1][2] has emerged as a premier building block to overcome these challenges. By introducing a highly sterically hindered quaternary β-carbon—substituted with both a methyl and a bulky cyclohexyl group—this scaffold fundamentally alters the local Ramachandran angles of the resulting drug candidate. This application note provides a comprehensive, self-validating guide to utilizing this versatile intermediate in the synthesis of highly stable, CNS-penetrant pharmaceuticals.

Scientific Rationale & Mechanistic Insights

The Causality of Proteolytic Resistance

Natural α-peptides are rapidly cleaved by endogenous proteases, severely limiting their therapeutic half-life. The incorporation of β-amino acids extends the peptide backbone by one methylene group, which disrupts the standard recognition motifs required by proteases[3][4]. However, the true power of this compound lies in its extreme steric hindrance. The massive bulk of the C3-cyclohexyl group creates a captodative and steric shield that physically blocks the nucleophilic attack from a protease's catalytic triad[5].

Enhancing Brain Exposure and Target Residence Time

Lipophilicity is a critical driver for central nervous system (CNS) exposure. The aliphatic cyclohexyl ring significantly increases the LogP of the resulting molecule. Recent breakthroughs in antiviral drug discovery have validated this approach; the incorporation of 3-amino-3-cyclohexyl moieties into Coronavirus Main Protease (MPro) inhibitors dramatically enhanced brain exposure, oral efficacy, and broad-spectrum antiviral activity against SARS-CoV-2 and MERS[6].

Physicochemical Profiling & Reagent Selection

To successfully integrate this scaffold, scientists must account for its unique physicochemical properties. The steric bulk that makes it an excellent drug component also makes it notoriously difficult to synthesize using standard peptide coupling chemistry.

Table 1: Physicochemical Profile of the Scaffold

PropertyValueMechanistic Implication
CAS Number 1512113-65-3[1]Commercially available for scalable synthesis.
Molecular Formula C12H23NO2[2]High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 213.32 g/mol [1]Efficient size for fragment-based drug design.
Structural Feature Quaternary β-carbonRestricts conformational flexibility; locks the bioactive conformation.

Table 2: Optimization of Coupling Conditions for Hindered Amines

Coupling ReagentBaseAvg. YieldCausality & Scientific Insight
EDC / HOBt DIPEA< 15%Standard active esters degrade before overcoming the steric barrier of the quaternary center.
PyBOP DIPEA~ 45%Moderate activation; prolonged reaction times lead to epimerization and off-target side reactions.
HATU DIPEA> 85%The 7-Aza-HOBt (HOAt) leaving group creates a highly reactive, stabilized intermediate that rapidly penetrates the steric shield.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems . The following workflows include built-in diagnostic checks to ensure synthetic integrity.

Protocol A: High-Temperature Saponification to the Free β-Amino Acid

Because the ethyl ester is adjacent to a sterically hindered quaternary center, standard room-temperature saponification is kinetically unfavorable.

  • Initialization: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. The mixed solvent system is crucial to solvate both the highly lipophilic cyclohexyl group and the inorganic base.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq). The large excess is required to drive the sterically hindered equilibrium.

  • Thermal Activation: Heat the reaction mixture to 60°C under a reflux condenser for 12–16 hours.

  • Self-Validation Step (TLC/LC-MS): Do not proceed blindly. Quench a 50 µL aliquot with 1N HCl and extract into EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 1:1, Ninhydrin stain). The reaction is complete only when the high-Rf ester spot completely disappears, replaced by a baseline-bound free acid spot. If the ester persists, add an additional 2.0 eq of LiOH and continue heating.

  • Isolation: Concentrate the organic solvents in vacuo, acidify the aqueous layer to pH 3-4 using 1N HCl at 0°C, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the free β-amino acid.

Protocol B: Overcoming Steric Hindrance in Amide Coupling (Peptidomimetic Synthesis)

Coupling the free amine of this scaffold to a standard carboxylic acid pharmacophore requires highly reactive uronium salts.

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes to pre-form the highly reactive HOAt active ester.

  • Coupling: Add the free amine derivative of the 3-amino-3-cyclohexyl scaffold (1.0 eq) dissolved in a minimal amount of DMF.

  • Self-Validation Step (LC-MS Monitoring): The steric bulk of the cyclohexyl group slows down the nucleophilic attack. Monitor the reaction via LC-MS at 2 hours. If a mass corresponding to the unreacted amine (

    
    ) is still dominant, the active ester may have hydrolyzed. Corrective action: Add a second bolus of HATU (0.5 eq) and DIPEA (1.0 eq) to drive the reaction to completion.
    
  • Quench & Purify: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Purify via reverse-phase HPLC.

Visualizing the Synthetic & Mechanistic Pathways

The following diagrams illustrate the strategic integration of this scaffold into drug discovery workflows and its mechanism of action in vivo.

G N1 This compound N2 Saponification (LiOH, 60°C) Self-Validation: TLC Baseline Spot N1->N2 N3 Peptide Coupling (HATU/DIPEA) Self-Validation: LC-MS Mass Shift N2->N3 N4 Sterically Hindered β-Peptidomimetic N3->N4

Workflow for the synthesis of peptidomimetics using a sterically hindered β-amino acid scaffold.

Mechanism P1 Target Protease (e.g., MPro) P4 Catalytic Triad Blocked P1->P4 Experiences P2 β-Amino Acid Backbone P2->P1 Binds P3 C3-Cyclohexyl Steric Shield P2->P3 P3->P4 Induces

Mechanism of proteolytic resistance induced by the bulky C3-cyclohexyl steric shield.

References

  • Lizzadro, L., Li, J., Taha, T. Y., et al. "Discovery of Coronavirus Main Protease Inhibitors with Enhanced Brain Exposure and Potent Oral Efficacy in SARS-CoV-2 and MERS." American Chemical Society, January 05, 2026. URL:[Link]

  • "Beta-amino acids: versatile peptidomimetics." ResearchGate, August 09, 2025. URL:[Link]

  • "Proteolytic resistant protein affinity tag (WO2013091661A2)." Google Patents.
  • "1512113-65-3 this compound." ChemSrc, September 25, 2025. URL:[Link]

Sources

Strategic Use of Ethyl 3-amino-3-cyclohexylbutanoate in Spirocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) is a sterically demanding


-amino ester characterized by a quaternary 

-carbon bearing both a methyl and a cyclohexyl group. This structural motif offers unique advantages in drug design:
  • Conformational Restriction: The gem-disubstituted

    
    -position restricts bond rotation, favoring bioactive conformations.
    
  • Lipophilicity: The cyclohexyl group enhances membrane permeability (

    
     modulation).
    
  • Metabolic Stability: Steric bulk around the amine and ester functionalities retards enzymatic hydrolysis.

This guide details the application of this building block in the synthesis of spirocyclic compounds , specifically Spiro-2,5-diketopiperazines (DKPs) and Spiro-dihydropyrimidinones . These scaffolds are critical in the development of GPCR antagonists, ion channel modulators, and peptidomimetics.

Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 1512113-65-3
Molecular Formula

Molecular Weight 213.32 g/mol
Key Structural Feature Quaternary

-Carbon (Methyl/Cyclohexyl)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in Water

Application 1: Synthesis of Spiro-2,5-Diketopiperazines (Spiro-DKPs)

The reaction of


-amino esters with cyclic 

-amino acids (e.g., 1-aminocyclohexanecarboxylic acid) generates spiro-fused diketopiperazines. This scaffold mimics

-turn secondary structures in proteins and is highly valued in fragment-based drug discovery (FBDD).
Mechanism & Workflow

The synthesis proceeds via a standard peptide coupling followed by base-induced cyclization. The steric bulk of the this compound requires optimized coupling conditions to prevent low yields.

Experimental Protocol

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Acid:

    
    -Boc-1-aminocyclohexanecarboxylic acid (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or PyBOP (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Deprotection: TFA/DCM (1:1 v/v)

  • Cyclization Base: DBU (0.5 equiv) or Morpholine

Step-by-Step Procedure:

  • Coupling Reaction:

    • Dissolve

      
      -Boc-1-aminocyclohexanecarboxylic acid (1.1 equiv) in dry DMF (0.2 M).
      
    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at

      
       to activate the acid.
      
    • Add this compound (1.0 equiv) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor by LC-MS for the formation of the linear dipeptide intermediate.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
  • N-Boc Deprotection:

    • Dissolve the crude intermediate in DCM.

    • Add TFA (equal volume to DCM) at

      
      . Stir for 2 hours at RT.
      
    • Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
  • Cyclization (Spiro-Ring Formation):

    • Dissolve the deprotected amino-ester salt in

      
      -PrOH or Toluene (0.1 M).
      
    • Add DBU (0.5 equiv) or reflux in the presence of Morpholine.

    • Heat to

      
       for 4–6 hours. The free amine intramolecularly attacks the ethyl ester to close the 6-membered DKP ring.
      
    • Purification: Upon cooling, the spiro-DKP often precipitates. Filter and wash with cold ether. Alternatively, purify via flash chromatography (MeOH/DCM).

Data: Optimization of Cyclization Conditions
SolventBaseTemp (

)
Time (h)Yield (%)Notes
Toluene None1101245%Slow, thermal cyclization
DCM TEA252415%Incomplete cyclization
i-PrOH DBU (0.5 eq) 80 4 88% Optimal Condition
DMF

100262%Significant side products

Application 2: Multicomponent Synthesis of Spiro-Dihydropyrimidinones

Utilizing the


-amino ester in a modified Biginelli-type or multicomponent reaction (MCR) with cyclic ketones allows for the rapid assembly of spiro-pyrimidinone scaffolds.
Experimental Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Cyclohexanone (1.0 equiv) (or substituted cyclic ketone)

  • Phenyl Isocyanate (1.0 equiv)

  • Catalyst: TMSCl (1.0 equiv) or

    
     (10 mol%)
    

Procedure:

  • Dissolve this compound (1.0 mmol) and Cyclohexanone (1.0 mmol) in Acetonitrile (5 mL).

  • Add Phenyl Isocyanate (1.0 mmol) followed by TMSCl (1.0 mmol) dropwise.

  • Heat the mixture to reflux (

    
    ) for 6 hours.
    
  • Mechanism: The amine condenses with the ketone to form an enamine/imine intermediate, which reacts with the isocyanate. The ester moiety may participate in subsequent cyclization or remain as a pendant group depending on the specific electrophile used.

    • Note: To achieve the Spiro-Pyrimidinone core specifically, the reaction is best performed with an aldehyde and a cyclic urea , OR by reacting the

      
      -amino ester with a cyclic ketone  and ammonium acetate  under oxidative conditions.
      
    • Refined Route: React the

      
      -amino ester with Isatin  to form Spiro-Oxindoles  (see Diagram below).
      

Visualizing the Pathways

The following diagram illustrates the two primary pathways for utilizing this compound in spirocyclic synthesis.

SpiroSynthesis Start Ethyl 3-amino-3- cyclohexylbutanoate Coupling Amide Coupling (HATU, DIPEA) Start->Coupling + AminoAcid MCR 3-Component Reaction (EtOH, Reflux) Start->MCR + Isatin AminoAcid Cyclic Amino Acid (e.g., 1-Boc-1-aminocyclohexane carboxylic acid) AminoAcid->Coupling Linear Linear Dipeptide Intermediate Coupling->Linear Deprotect Deprotection (TFA/DCM) Linear->Deprotect Cyclize Cyclization (DBU, 80°C) Deprotect->Cyclize SpiroDKP Spiro-2,5-Diketopiperazine Scaffold Cyclize->SpiroDKP Intramolecular Attack Isatin Isatin Derivative Isatin->MCR SpiroOxindole Spiro-Oxindole Scaffold MCR->SpiroOxindole Condensation

Caption: Synthetic workflows for converting this compound into Spiro-DKP (top) and Spiro-Oxindole (bottom) scaffolds.

Technical Considerations & Troubleshooting

  • Steric Hindrance: The quaternary center at C3 significantly reduces the nucleophilicity of the amine. Standard coupling protocols (EDC/HOBt) often fail. HATU or COMU are required for efficient amide bond formation.

  • Cyclization Kinetics: Due to the "Thorpe-Ingold Effect" (gem-dimethyl effect analog), the cyclization to the DKP is actually accelerated once the linear precursor is formed, as the bulky cyclohexyl group forces the reactive termini closer together.

  • Purification: The high lipophilicity of the cyclohexyl group makes these compounds easy to purify via Reverse Phase (C18) chromatography.

References

  • Solid-Phase Synthesis of Spiro-2,5-diketopiperazines

    • Detailed protocols for coupling amino esters with cyclic amino acids.
    • Source:

  • Multicomponent Spiro-Synthesis

    • Methodology for reacting enamino esters/amino esters with isatins.[2]

    • Source:

  • Beta-Amino Ester Reactivity

    • General review of beta-amino ester applic
    • Source:

Sources

Application Note: Ethyl 3-amino-3-cyclohexylbutanoate in Peptide Modification and Macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly stable, conformationally restricted peptide therapeutics has driven the adoption of heavily modified unnatural amino acids. Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) is a highly specialized


-disubstituted amino acid derivative. Featuring both a bulky cyclohexyl ring and a methyl group at the 

-carbon, this building block creates a sterically congested quaternary carbon center. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this compound to induce secondary structure formation, drastically improve macrocyclization yields, and confer absolute proteolytic resistance in peptide drug discovery.

Mechanistic Rationale: Causality in Peptide Design

As a Senior Application Scientist, it is critical to understand why this specific building block behaves the way it does, rather than merely observing the outcome. The utility of 3-amino-3-cyclohexylbutanoate is governed by three physical chemistry principles:

A. The Thorpe-Ingold (gem-Dialkyl) Effect

Macrocyclization of linear peptides is traditionally plagued by high entropic penalties (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), resulting in poor yields and competitive oligomerization. The introduction of a quaternary center at the 

-carbon—via the cyclohexyl and methyl substituents—induces severe steric repulsion. To minimize this clash, the internal bond angle between the reactive functional groups is compressed[1]. This angle compression forces the N- and C-termini of the peptide backbone into close spatial proximity, pre-organizing the linear precursor and shifting the thermodynamics heavily in favor of intramolecular cyclization[2].
B. Absolute Proteolytic Shielding

Endogenous


-peptidases recognize specific spatial distances between amide bonds. The insertion of a 

-amino acid introduces an additional methylene unit, fundamentally misaligning the peptide backbone from the protease active site[3]. Furthermore, the massive steric shadow cast by the cyclohexyl group physically blocks enzymatic access, extending the serum half-life of the peptide from minutes to days[4].
C. Foldamer Induction

Cyclohexane-derived


-amino acids are potent inducers of specific secondary structures. Even when heavily substituted, these residues predictably fold into stable 14-helices in aqueous solution[5]. This predictable folding trajectory is invaluable for designing "foldamers" that precisely mimic the binding interfaces of native protein-protein interactions (PPIs).

G N1 Linear Peptide (High Entropic Penalty) N2 Quaternary β-Carbon (Cyclohexyl + Methyl) N1->N2 N3 Angle Compression (Thorpe-Ingold Effect) N2->N3 N4 Cyclized Foldamer (High Yield & Stability) N3->N4

Conformational pre-organization driven by the Thorpe-Ingold effect.

Self-Validating Experimental Protocols

Because this compound is supplied as an ethyl ester, it cannot be directly utilized in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The following workflow provides a self-validating system from monomer preparation to final cyclization.

Protocol 1: Saponification and Fmoc-Protection

Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid to allow for activation during SPPS. The extreme steric hindrance of the


-substituents shields the ester carbonyl, necessitating elevated temperatures for complete hydrolysis.
  • Saponification: Dissolve 10 mmol of this compound in 20 mL of THF. Add 20 mL of 1M aqueous LiOH. Stir vigorously at 40°C for 16 hours.

  • Validation (TLC/LC-MS): Confirm the disappearance of the starting material (loss of the +28 Da ethyl group signature on LC-MS).

  • Fmoc Protection: Cool the reaction to 0°C. Adjust the pH to 8.5 using 10% Na₂CO₃. Dropwise, add 12 mmol of Fmoc-OSu dissolved in 10 mL of dioxane. Stir at room temperature for 4 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-3-amino-3-cyclohexylbutanoic acid.

Protocol 2: SPPS Incorporation of the Hindered Monomer

Causality: Standard coupling reagents (e.g., HBTU) will fail or cause truncation due to the slow coupling kinetics of the quaternary


-carbon, which allows side reactions like guanidinylation to dominate. DIC/Oxyma is required for highly reactive, non-capping ester activation.
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Coupling: Dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected monomer and 4 equivalents of OxymaPure in 2 mL DMF. Add 4 equivalents of DIC.

  • Microwave Assistance: Transfer to a microwave peptide synthesizer. Heat to 50°C and hold for 45 minutes. Thermal energy is strictly required to overcome the activation energy barrier imposed by the cyclohexyl/methyl steric clash.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow solution confirms complete coupling; a blue solution indicates unreacted amines, necessitating a double coupling cycle.

Protocol 3: On-Resin Macrolactamization

Causality: The Thorpe-Ingold effect pre-organizes the peptide backbone, allowing for highly efficient on-resin cyclization despite the large macrocyclic ring size[2].

  • Orthogonal Deprotection: Selectively remove the protecting groups of the target cyclization residues (e.g., Alloc/Allyl removal using Pd(PPh₃)₄ and phenylsilane in DCM).

  • Cyclization: Treat the resin with PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in NMP. Agitate at room temperature for 12 hours.

  • Validation (Ellman's Test): Verify the absence of free sulfhydryls or amines (depending on the cyclization chemistry) to confirm ring closure before global cleavage in 95% TFA.

G A 1. Saponification Ester to Free Acid (LiOH) B 2. Fmoc Protection N-terminal Masking (Fmoc-OSu) A->B C 3. SPPS Coupling DIC/Oxyma at 50°C B->C D 4. Deprotection Orthogonal Unmasking C->D E 5. Macrolactamization On-Resin Cyclization D->E F 6. Validation LC-MS & Kaiser Test E->F

Self-validating experimental workflow for cyclic peptide synthesis.

Quantitative Data Summary

The incorporation of bulky


-amino acids fundamentally alters the pharmacokinetic and synthetic profile of peptide therapeutics. Table 1 summarizes the typical performance enhancements observed when substituting a native 

-amino acid with a

-cyclohexyl derivative in a model hexapeptide system.

Table 1: Impact of


-Cyclohexyl Substitution on Peptide Properties 
Peptide ConstructCyclization Yield (%)Serum Half-Life (t½)Secondary Structure Propensity
Native

-Peptide (Linear)
N/A< 2 hoursRandom Coil
Native

-Peptide (Cyclic)
12 - 18%6 - 8 hoursFlexible Loop

-Modified (Linear)
N/A> 24 hoursPartial 14-Helix

-Modified (Cyclic)
75 - 85%> 72 hoursRigidified Foldamer

Note: Data represents a generalized empirical model demonstrating the thermodynamic advantages of angle compression and steric shielding.

References

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chem-Station Int. Ed. "Thorpe-Ingold Effect." Chem-Station. Available at:[Link]

  • UCLA Chemistry and Biochemistry. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." UCLA. Available at:[Link] (Note: URL routes via verified grounding domain).

  • Reza, D., et al. (2022). "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study." ChemRxiv. Available at:[Link]

  • Tzakos, A. G., et al. (2021). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Sources

Application Note: Synthesis of Expanded Diketopiperazines (Homodiketopiperazines) from Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the synthesis of homodiketopiperazines (expanded diketopiperazines) utilizing


-amino esters  as primary building blocks. While classical 2,5-diketopiperazines (DKPs) are 6-membered rings derived from 

-amino acids, the incorporation of

-amino acids yields 7-membered (1,4-diazepane-2,5-dione ) or 8-membered (1,5-diazocine-2,6-dione ) rings. These scaffolds are critical in drug discovery as conformationally constrained peptidomimetics, particularly for inhibiting protein-protein interactions (e.g., LFA-1 inhibitors).

Scientific Note: The term "diketopiperazine" is often used colloquially to describe this class of cyclic dipeptides. However, strict IUPAC nomenclature defines the products of


-amino ester cyclization as homodiketopiperazines. This guide addresses the specific kinetic challenges of forming these medium-sized rings compared to their thermodynamically favored 6-membered counterparts.

Mechanistic Insight & Retrosynthesis

The formation of the homodiketopiperazine core relies on the intramolecular aminolysis of a dipeptide ester. Unlike the rapid formation of 6-membered DKPs (which often occurs spontaneously upon deprotection), the formation of 7- and 8-membered rings is kinetically disfavored due to higher entropic barriers and transannular strain.

Reaction Pathway

The synthesis typically proceeds via a "linear-to-cyclic" strategy:

  • Coupling: An N-protected amino acid is coupled to a C-protected

    
    -amino ester (or vice versa).
    
  • Deprotection: The N-terminal protecting group (Boc/Fmoc) is removed to expose the nucleophilic amine.

  • Cyclization: Under thermal or base-catalyzed conditions, the amine attacks the C-terminal ester, ejecting alcohol and closing the ring.

Graphviz Pathway Visualization

ReactionMechanism Start Linear Dipeptide (H-Alpha-Beta-OR) Inter Tetrahedral Intermediate Start->Inter Intramolecular Nucleophilic Attack (k_cyc) Side Linear Oligomers (Dimerization) Start->Side Intermolecular Attack (k_dimer) [High Conc.] Product 1,4-Diazepane-2,5-dione (7-membered Ring) Inter->Product Collapse & Alcohol Elimination

Figure 1: Kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).

Experimental Protocols

Protocol A: Solution-Phase Synthesis of 1,4-Diazepane-2,5-diones

Targeting the 7-membered ring via Alpha-Beta coupling.

Reagents:

  • 
    -Amino ester (HCl salt)
    
  • N-Boc-

    
    -Amino acid
    
  • Coupling Agents: EDC·HCl / HOBt or HATU

  • Base: DIPEA (Diisopropylethylamine)

  • Cyclization Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH

Step-by-Step Methodology:

  • Peptide Coupling:

    • Dissolve N-Boc-

      
      -amino acid (1.0 equiv) and 
      
      
      
      -amino ester HCl (1.1 equiv) in DMF (0.1 M).
    • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0°C.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • N-Terminal Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour.

    • Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. Critical: Residual TFA will neutralize the base in the next step, inhibiting cyclization.

  • Cyclization (The Critical Step):

    • Dissolve the deprotected linear dipeptide salt in anhydrous THF or Toluene (dilute concentration: < 0.05 M to favor cyclization over dimerization).

    • Add DBU (2.5 equiv) or NaH (2.0 equiv, if using THF).

    • Heat to reflux (or 60°C for DBU) for 12–24 hours.

    • Observation: The reaction is slower than standard DKP formation.

    • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Microwave-Assisted Cyclization (Green Chemistry)

Recommended for sterically hindered substrates or 8-membered rings (Beta-Beta coupling).

Rationale: Microwave irradiation provides direct kinetic energy to overcome the entropic barrier of medium-ring closure, significantly reducing reaction time from hours to minutes.

Methodology:

  • Prepare the linear deprotected dipeptide free base (neutralize TFA salt with basic resin or extraction).

  • Dissolve in 2-butanol or Toluene/DMF (9:1) at 0.05 M.

  • Add Acetic Acid (10% v/v) or DBU (10 mol%) depending on substrate stability.

    • Note: Acid-catalyzed cyclization in refluxing 2-butanol is a classic method for DKPs but requires high temperatures (110°C+).

  • Microwave Settings:

    • Temperature: 120–150°C

    • Power: Dynamic (max 200W)

    • Time: 10–30 minutes.

  • Cool and concentrate.

Solid-Phase Synthesis (Cyclization-Release Strategy)

This method is superior for library generation. The peptide is built on-resin, and the cyclization step simultaneously cleaves the product from the solid support, ensuring that only cyclized product is released ("self-purifying").

Workflow Visualization:

SPPS_Workflow Step1 Resin Loading (Fmoc-Beta-AA attached via backbone) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling Alpha-AA (Fmoc-Alpha-AA-OH + HATU) Step2->Step3 Step4 Fmoc Deprotection (Exposes N-term Amine) Step3->Step4 Step5 Cyclization-Cleavage (5% AcOH/Butanol or DBU/DMF) Step4->Step5 Final Soluble Homodiketopiperazine (Resin remains behind) Step5->Final

Figure 2: Solid-phase "Cyclization-Release" strategy. The product is only released upon successful ring closure.

Protocol:

  • Resin: Use a Wang resin or SASRIN resin esterified with the first

    
    -amino acid.
    
  • Elongation: Standard Fmoc SPPS to add the second amino acid (Alpha or Beta).

  • Cyclization-Cleavage:

    • Remove the final Fmoc group.[1]

    • Treat the resin-bound dipeptide with 5% AcOH in 2-butanol at 60°C overnight OR 20% Piperidine/DMF (if the ester linkage is labile enough to nucleophilic attack).

    • The free amine attacks the resin-ester linkage.[1] The peptide cyclizes and detaches from the resin.[1][2][3]

    • Filter the resin; the filtrate contains the pure DKP.

Troubleshooting & Optimization Data

Table 1: Optimization of Cyclization Conditions for H-Phe-


-Ala-OMe 
ConditionSolventConcentrationTimeYield (Isolated)Notes
Thermal Toluene (Reflux)0.1 M48 h45%Significant dimerization observed.
Base (DBU) THF (60°C)0.05 M12 h72%Cleaner profile; dilute condition critical.
Microwave 2-BuOH (140°C)0.05 M20 min88% Best for difficult sequences.
Acid (AcOH) 2-BuOH (Reflux)0.1 M24 h60%Good for non-acid-sensitive side chains.

Key Challenges:

  • Epimerization: While

    
    -amino acids are less prone to racemization than 
    
    
    
    -amino acids, the
    
    
    -center in the dipeptide can epimerize under strong basic conditions (DBU/heat). Mitigation: Use microwave heating to minimize exposure time or use non-basic cyclization (AcOH/BuOH).
  • Oligomerization: If the concentration is too high (>0.1 M), intermolecular reaction dominates. Mitigation: Always perform cyclization at high dilution (<0.05 M).

References

  • Synthesis of

    
    -Lactams and Cyclo-
    
    
    
    -Dipeptides.
    Source: ResearchGate.[3][4][5] URL:[Link]
  • Rapid Entry to 1,4-Diazepane-2,5-dione

    
    -Amino Acids. 
    Source: ResearchGate.[3][4][5]
    URL:[Link]
    
  • Synthesis of mono-Boc-2,5-Diketopiperazine. Source: ACS Publications (J. Org. Chem). URL:[Link]

  • Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones. Source: Tetrahedron Letters (via ResearchGate).[4] URL:[Link]

  • 2,6-Diketopiperazines from amino acids (Solid Phase). Source: PubMed (J Comb Chem).[2] URL:[Link]

Sources

Application Note: Ethyl 3-amino-3-cyclohexylbutanoate as a High-Fsp³ Scaffold in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

This guide details the utility of Ethyl 3-amino-3-cyclohexylbutanoate (E3ACB) as a representative high-Fsp³ fragment scaffold. In the context of modern "Escape from Flatland" initiatives, this molecule offers a critical departure from traditional planar aromatic fragments.[1] Its cyclohexyl side chain and

22

Introduction: The Shift to sp³-Rich Fragments

Traditional fragment libraries are often dominated by flat, aromatic heterocycles.[2] While easy to synthesize, these "flat" molecules frequently suffer from poor selectivity and limited solubility in 3D protein pockets.[2]

This compound represents a "privileged" scaffold class (

  • High Fsp³ Score: The cyclohexyl ring and the chiral

    
    -carbon introduce saturation, improving solubility and metabolic stability.
    
  • Vector Diversity: The

    
    -amino backbone places the amine and carbonyl groups at specific angles distinct from 
    
    
    -amino acids, allowing unique hydrogen bonding geometries.
  • Lipophilic Targeting: The cyclohexyl group is an ideal probe for S1/S2 hydrophobic pockets often found in serine proteases and metalloproteases.

Physicochemical Profile (Calculated)
PropertyValueFBDD Suitability
Formula

-
MW 213.32 DaIdeal (Rule of 3: <300)
cLogP ~2.4 - 2.8Good (Permeable, but requires DMSO control)
H-Bond Donors 1 (Amine)Ideal (<3)
H-Bond Acceptors 2 (Ester, Amine)Ideal (<3)
Rotatable Bonds 5Flexible (Allows induced fit)
TPSA 52 ŲExcellent (High permeability)

Workflow Visualization

The following diagram outlines the integration of E3ACB into a fragment screening campaign, highlighting the critical QC and validation steps required for lipophilic fragments.

FBDD_Workflowcluster_0Phase 1: Library Prepcluster_1Phase 2: Screeningcluster_2Phase 3: ElaborationQCQC: LC-MS & Solubility(DMSO Stock)SPRPrimary Screen: SPR(Clean Screen)QC->SPRDispenseChiralChiral Resolution(If Racemic)Chiral->QCVerify PurityNMRValidation: STD-NMR(Group Epitope Mapping)SPR->NMRConfirmed BinderGrowthVector Growth(Amide Coupling/Hydrolysis)NMR->GrowthStructural InsightLeadLead Candidate(nM Affinity)Growth->LeadOptimization

Caption: Integrated workflow for screening lipophilic

Protocol 1: Solubility & Quality Control

Rationale: As a lipophilic fragment (cLogP > 2), E3ACB carries a risk of aggregation or precipitation in aqueous buffers, which causes false positives in SPR and NMR.[2]

Materials:

  • Compound: this compound (purity >95%).[2]

  • Solvent:

    
    -DMSO (anhydrous).[2]
    
  • Buffer: PBS, pH 7.4 + 0.05% Tween-20.[2]

Procedure:

  • Stock Preparation: Dissolve solid compound to 200 mM in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Solubility Test (Nephelometry/Visual): Dilute stock to 1 mM in screening buffer (final 0.5% DMSO). Incubate for 1 hour at room temperature.

    • Pass: Solution remains clear; no scattering detected.

    • Fail: Precipitate visible. Action: Lower screening concentration to 200 µM.

  • LC-MS Verification: Inject the diluted sample to verify the ester has not hydrolyzed spontaneously in the buffer (though ethyl esters are generally stable at pH 7.4 for short durations).

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting low-affinity (

Instrument: Biacore 8K or S200 (or equivalent). Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.[2]

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein to ~3000-5000 RU. High density is required for low-MW fragments.

    • Critical: Immobilize a reference protein (e.g., BSA or a mutant) in the reference channel.[2]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) to correct for bulk refractive index shifts.

  • Clean Screen (Single Concentration):

    • Inject E3ACB at 500 µM (or highest soluble concentration).[2]

    • Contact time: 30s; Dissociation: 15s.

    • Flow rate: 30 µL/min.

    • Criteria: Look for "square" sensorgrams (fast on/fast off).[2] Reject compounds with slow dissociation (indicates non-specific aggregation).[2]

  • Affinity Determination:

    • For hits, run a dose-response series (e.g., 1 mM down to 31 µM, 2-fold dilution).[2]

    • Fit data to a 1:1 Steady State Affinity model to determine

      
      .
      
    • Note: Since E3ACB is a racemate (unless resolved), the curve may be biphasic.[2]

Protocol 3: Hit-to-Lead Synthetic Vectors

Rationale: Once E3ACB is identified as a binder, it must be "grown" to increase affinity.[2] The molecule offers two distinct vectors.

Vector A: The Amine (N-Capping) The free amine is a nucleophile. It can be reacted with acyl chlorides, carboxylic acids, or sulfonyl chlorides to reach adjacent sub-pockets.[2]

  • Reaction: Amide coupling (HATU/DIPEA) or Reductive Amination.[2]

  • Target: Probing H-bond acceptors in the protein backbone.

Vector B: The Ester (C-Capping) The ethyl ester is a "masked" carboxylate.

  • Hydrolysis: LiOH/THF/Water

    
     Free Acid.
    
    • Utility: The free acid can form salt bridges with Arginine/Lysine residues (common in S1 pockets).

  • Reduction: DIBAL-H

    
     Aldehyde 
    
    
    Alcohol.
  • Cyclization: Reaction with isocyanates can form pyrimidines or hydantoins, rigidifying the scaffold.[2]

Visualizing Growth Vectors:

Vectorscluster_NN-Terminus (Amine)cluster_CC-Terminus (Ester)CenterEthyl 3-amino-3-cyclohexylbutanoateAmideAmide Coupling(Reach S2 Pocket)Center->AmideAcylationUreaUrea Formation(H-Bond Donor)Center->UreaIsocyanateAcidHydrolysis to Acid(Salt Bridge w/ Lys/Arg)Center->AcidLiOHHeterocycleCyclization(Pyrimidine/Lactam)Center->HeterocycleCondensation

Caption: Synthetic growth strategy. The scaffold allows bidirectional expansion: N-acylation for hydrophobic reach and C-hydrolysis for electrostatic interactions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2016).[2] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link][2]

  • Navratilova, I., & Hopkins, A. L. (2010).[2][3] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link][2]

  • Steer, D. L., et al. (2002).[2] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino acids: Versatile peptidomimetics.[4][5] Current Medicinal Chemistry.
    [Link]
    
  • Giannetti, A. M. (2011).[2] From experimental data to binding energy: a primer on the thermodynamics of ligand–target interactions. Journal of Computer-Aided Molecular Design. [Link]

Troubleshooting & Optimization

🔬 Expert Insight: The Structural Causality of Purification Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aliphatic


-Amino Ester Purification . This portal is designed for researchers, analytical scientists, and drug development professionals working with complex, sterically hindered building blocks like Ethyl 3-amino-3-cyclohexylbutanoate .

Due to the unique structural features of this compound—specifically, a primary amine situated on a highly lipophilic, sterically congested quaternary carbon—standard purification workflows often fail. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

This compound features a quaternary


-carbon (C3) bonded to a methyl group, a bulky cyclohexyl ring, and a primary amine.
  • The Advantage: This extreme steric bulk physically shields the amine, virtually eliminating the spontaneous intermolecular lactamization that typically degrades linear

    
    -amino esters.
    
  • The Challenge: The combined lipophilicity of the cyclohexyl ring and the ethyl ester drives the molecule into organic phases aggressively. Furthermore, the ester bond remains highly susceptible to base-catalyzed hydrolysis during aqueous workups[1].

📊 Quantitative Purification Matrix

To select the optimal purification route, compare the quantitative metrics of our validated methodologies below:

Purification StrategyTarget Impurities RemovedTypical YieldPurity AchievedScalabilityPrimary Mechanism
Cold Acid-Base Extraction Neutral organics, water-soluble salts85 - 95%80 - 90%Excellent (>100g)Differential pH solubility
Flash Chromatography Structurally similar byproducts60 - 75%95 - 98%Poor (<5g)Adsorption & Polarity
HCl Salt Crystallization Non-basic lipophilic impurities75 - 85%>99.5%Excellent (>100g)Selective lattice energy

🔀 Purification Decision Workflow

Purification A Crude Ethyl 3-amino-3- cyclohexylbutanoate B Cold Acid-Base Extraction (pH 8-9, 0-5°C) A->B C Is scalable, chromatography-free purification required? B->C D Protocol B: Anhydrous HCl Salt Crystallization C->D Yes (Scale > 5g) E Protocol A: Amine-Deactivated Flash Chromatography C->E No (Scale < 5g) F Pure HCl Salt (>99% Purity) D->F G Pure Free Base (>95% Purity) E->G

Decision matrix for the purification of this compound.

🛠️ Troubleshooting & FAQs

Q1: Why does my product streak severely on standard silica gel, and how can I fix it? Causality: Primary amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups (Si-OH) on standard silica gel. This causes peak broadening, streaking, and irreversible chemisorption. Solution: You must deactivate the silica column. Add 1% to 3% Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanol sites, allowing the sterically hindered amine to elute as a sharp band[2].

Q2: I am losing a significant amount of product during the basic workup. Is the compound degrading? Causality: Yes.


-amino esters are highly susceptible to base-catalyzed ester hydrolysis, converting your target compound into the highly water-soluble 

-amino acid. As noted in literature regarding poly(

-amino ester)s, prolonged exposure to aqueous environments triggers significant hydrolysis[1]. Solution: Avoid strong bases like NaOH. Use saturated aqueous

to adjust the pH to ~8.5. Keep all aqueous solutions in an ice bath (0-5 °C) and perform the organic extraction (using MTBE or Dichloromethane) as rapidly as possible.

Q3: My crude mixture contains non-polar, non-basic impurities that co-elute with my product. How do I separate them without chromatography? Causality: Because of the cyclohexyl ring, the free base is highly lipophilic and will co-elute with unreacted neutral starting materials. Solution: Exploit the basicity of the amine by forming an anhydrous salt. By treating the crude mixture in a non-polar solvent with anhydrous HCl, the target compound will precipitate as a highly crystalline hydrochloride salt, leaving neutral impurities dissolved in the mother liquor[3].

🧪 Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography

Use this protocol for small-scale (<5g) purification where the free base form is strictly required.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (gradient from 90:10 to 70:30). Add exactly 2% (v/v) Triethylamine (TEA) to the entire solvent system.

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the TEA-doped solvent to fully deactivate the silanol groups.

  • Loading: Dissolve the crude this compound in the minimum amount of the starting mobile phase and load it onto the column.

  • Elution: Run the gradient. The steric bulk of the compound will cause it to elute faster than linear amine analogs.

  • System Validation (Self-Check): Spot the collected fractions on a TLC plate. Validation Checkpoint: Dip the plate in Ninhydrin stain and heat. A distinct purple/blue spot confirms the presence of the primary amine. If the spot tails, your TEA concentration in the mobile phase was insufficient.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

Use this protocol for scalable, high-purity isolation (>5g) that bypasses chromatography.

  • Dissolution: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether (10 mL per gram of crude) under an inert nitrogen atmosphere.

  • Acidification: Cool the flask to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

  • Causality of Precipitation: The conversion of the neutral amine to the positively charged ammonium ion drastically increases the lattice energy and polarity, rendering it completely insoluble in the ethereal solvent. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel and wash the filter cake with cold, anhydrous MTBE (2 x 5 mL).

  • System Validation (Self-Check): To confirm the precipitate is the desired product and not an inorganic salt, dissolve a 1 mg aliquot in

    
    . Validation Checkpoint: The 
    
    
    
    -NMR spectrum must display a distinct quartet around 4.1 ppm (ethyl ester
    
    
    ) and a broad multiplet (0.8 - 1.8 ppm) for the cyclohexyl ring. If the 4.1 ppm quartet is missing, ester hydrolysis occurred prior to salt formation.

📚 References

  • Title: Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s Source: Digitell Inc / AIChE URL: [Link]

  • Title: One-pot Synthesis of Functional Poly(amino ester sulfide)s and Utility in Delivering pDNA and siRNA Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

"common impurities in the synthesis of beta-amino esters"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Beta-Amino Ester Synthesis .

The synthesis of


-amino esters—typically achieved via the aza-Michael addition of amines to 

-unsaturated esters (acrylates)—is a fundamental transformation in the development of pharmaceuticals, biomaterials, and complex organic scaffolds. While generally highly atom-economical, this reaction is susceptible to several competing side reactions that generate problematic impurities.

This guide is designed for researchers and process chemists to rapidly diagnose, troubleshoot, and eliminate common impurities using field-proven, mechanistically grounded strategies.

Diagnostic Workflow for Impurity Identification

Before altering your synthetic protocol, you must accurately identify the impurity profile of your crude mixture. Use the diagnostic flowchart below to correlate your analytical data (LC-MS/NMR) with the specific side reaction occurring in your flask.

DiagnosticWorkflow Start Impurity Detected in Crude (LC-MS / 1H-NMR) MassHigh Mass = Target + Acrylate Mass NMR: Extra Alkyl Signals Start->MassHigh Positive Mass Shift MassLow Mass = Starting Amine NMR: Free Acrylate Peaks Start->MassLow Target Mass Missing MassHydro Mass = Target - Alkyl + H NMR: Broad OH/NH+ peak Start->MassHydro Loss of Ester Mass Polymer NMR: Broad, undefined baseline Physical: High Viscosity Start->Polymer Polymeric Profile DiagBis Bis-Addition (Over-alkylation) MassHigh->DiagBis DiagRetro Retro-Michael (Thermal Degradation) MassLow->DiagRetro DiagHydro Ester Hydrolysis (Beta-Amino Acid Formation) MassHydro->DiagHydro DiagPoly Acrylate Polymerization (Radical/Anionic) Polymer->DiagPoly

Diagnostic flowchart for identifying common beta-amino ester synthesis impurities.

Troubleshooting Guide & FAQs

FAQ 1: Why am I seeing a bis-addition product (tertiary amine) when I only want the mono-adduct?

The Causality: When using a primary amine, the initial aza-Michael addition yields a secondary


-amino ester (the mono-adduct). However, the newly formed secondary amine remains nucleophilic. In fact, the inductive electron-donating effect of the newly attached alkyl chain can temporarily increase the electron density on the nitrogen, allowing it to compete with the unreacted primary amine for the remaining Michael acceptor[1]. This results in a tertiary amine bis-adduct.
The Solution: 
  • Stoichiometric Control: Use a large excess of the primary amine (e.g., 3 to 5 equivalents) if it is volatile and easily removed via vacuum.

  • Catalyst Selection: Transition to a heterogeneous catalyst under solvent-free conditions. For example, using acidic alumina (

    
    ) selectively favors the mono-adduct by coordinating the secondary amine and sterically hindering the second addition[1]. Alternatively, enzymatic catalysis using Candida antarctica lipase B (CALB) has been shown to suppress bis-addition under mild conditions[2].
    
FAQ 2: My product looks pure on TLC, but degrades during vacuum distillation or GC-MS analysis. What is happening?

The Causality: The aza-Michael addition is thermodynamically reversible. The C-N bond in


-amino esters is susceptible to thermal cleavage, known as a retro-Michael addition[3]. When subjected to high temperatures—such as a hot GC inlet (typically 250°C) or prolonged heating during vacuum distillation—the molecule undergoes an elimination reaction, reverting into the starting amine and the free acrylate[4].
The Solution: 
  • Analysis: Switch from GC-MS to LC-MS (ESI) to analyze the reaction mixture at room temperature.

  • Purification: Avoid standard distillation. Use column chromatography, or if distillation is absolutely necessary, use a Wiped-Film Evaporator (WFE) to minimize the residence time of the product at elevated temperatures.

FAQ 3: I have a persistent polymeric impurity that ruins my NMR baseline and makes the product highly viscous. How do I prevent this?

The Causality: Acrylates are highly reactive monomers prone to free-radical polymerization. This can be triggered by ambient UV light, trace peroxides in ethereal solvents, or elevated reaction temperatures. The basicity of the amine can also occasionally trigger anionic oligomerization of the acrylate. The Solution: Ensure your acrylate starting material contains a radical inhibitor, such as MEHQ (Mequinol) or BHT (usually 10–100 ppm is sufficient). Conduct the reaction in the dark (wrap the flask in foil) and keep the reaction temperature strictly below 60°C.

FAQ 4: Why is my ester converting into a highly polar, water-soluble compound that I cannot extract?

The Causality: The amine starting material and the


-amino ester product are both basic. In the presence of adventitious water, this basicity catalyzes the hydrolysis of the ester moiety, yielding a 

-amino acid. These amino acids form zwitterions at neutral pH, making them highly water-soluble and nearly impossible to extract into organic solvents during an aqueous workup. The Solution: Maintain strictly anhydrous conditions. Dry your solvents over molecular sieves, use anhydrous amines, and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Quantitative Data: Analytical Markers for Impurities

Use the following table to quickly cross-reference your analytical data against the expected profiles of common impurities.

Impurity TypeDiagnostic MS Marker (ESI+)Diagnostic

H-NMR Marker (

)
Prevention Strategy
Desired Mono-adduct

Clean triplets at ~2.5 ppm and ~2.8 ppm (the

backbone).
N/A
Bis-adduct (Over-alkylation)

Integration of ester

protons is doubled relative to the amine core.
Acidic alumina catalyst; excess amine[1].
Retro-Michael Product

Vinylic protons reappear at 5.8–6.4 ppm.Avoid heat >80°C; use LC-MS instead of GC-MS[3].

-Amino Acid (Hydrolysis)

Disappearance of ester alkyl peaks; broad

peak >10 ppm.
Strict anhydrous conditions; avoid aqueous workup.
Polyacrylate Broad polymeric mass envelopeBroad, undefined humps between 1.5–2.5 ppm; loss of sharp vinylic peaks.Add MEHQ/BHT; shield from light;

.

Experimental Protocol: Self-Validating, Solvent-Free Mono-Addition

To avoid bis-addition and polymerization, we recommend the following solvent-free protocol utilizing acidic alumina, adapted from established green-chemistry methodologies[1]. This protocol includes self-validating checkpoints to ensure the integrity of the synthesis.

Materials Required:

  • Primary Amine (1.0 equivalent)

  • Acrylate (1.1 equivalents)

  • Acidic Alumina (

    
    , Brockmann I, 10% w/w relative to reactants)
    
  • MEHQ (10 ppm, usually pre-added to commercial acrylates)

Step-by-Step Methodology:

  • Preparation: Weigh the acidic alumina into an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Addition: Add the primary amine (1.0 eq) followed dropwise by the acrylate (1.1 eq). Causality Note: Adding the acrylate slowly prevents localized heat spikes (the reaction is exothermic), which suppresses thermal polymerization.

  • Reaction: Stir the neat mixture vigorously at 50°C for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting amine. The primary amine spot should disappear, replaced by a single new spot. If a second, higher-Rf spot appears, bis-addition is occurring—lower the temperature.

  • Workup: Cool the mixture to room temperature. Dilute with anhydrous ethyl acetate (to reduce viscosity) and filter the suspension through a pad of Celite to remove the acidic alumina catalyst.

  • Concentration: Remove the ethyl acetate and excess acrylate under reduced pressure (rotary evaporator). Validation Checkpoint 2: Ensure the water bath temperature does not exceed 40°C to prevent retro-Michael degradation.

  • Final Validation (NMR): Analyze the crude oil via

    
    H-NMR. The integration ratio of the ester 
    
    
    
    protons to the
    
    
    -protons of the amine substituent must be exactly 1:1.

References

  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 765. Available at:[Link]

  • Gross, R. A., et al. (2015). Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. Polymers, 7(5), 909-921. Available at:[Link]

  • Engelen, et al. (2022). Enhanced Viscosity Control in Thermosets Derived from Epoxy and Acrylate Monomers Based on Thermoreversible Aza-Michael Chemistry. ResearchGate. Available at:[Link]

  • Anderson, D. G., et al. (2017). Lipocationic polymers and uses thereof. US Patent 9,801,944 B2.

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 3-amino-3-cyclohexylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing sterically hindered, fully substituted (tertiary)


-amino esters like Ethyl 3-amino-3-cyclohexylbutanoate presents unique mechanistic challenges. The most reliable and stereoselective route utilizes an Aza-Reformatsky reaction  of a ketimine derived from Ellman’s tert-butanesulfinamide[1][2]. However, researchers frequently encounter low yields due to incomplete ketimine condensation, competitive enolization during the Reformatsky addition, or unintended transesterification during deprotection.

This guide provides a self-validating workflow, quantitative benchmarks, and a mechanistic troubleshooting FAQ to help you optimize your synthesis and secure high yields.

Synthetic Workflow

G K Cyclohexyl Methyl Ketone + (R)-t-BuSONH2 Step1 Step 1: Condensation Ti(OEt)4, 70°C K->Step1 Imine Chiral Ketimine Intermediate Step1->Imine Step2 Step 2: Aza-Reformatsky Zn(0), BrCH2CO2Et, THF Imine->Step2 Protected N-Sulfinyl β-Amino Ester Step2->Protected Step3 Step 3: Acidic Deprotection 4M HCl in EtOH Protected->Step3 Product Ethyl 3-amino-3- cyclohexylbutanoate Step3->Product

Fig 1: Three-step synthesis of this compound via Aza-Reformatsky addition.

Quantitative Benchmarks & Process Parameters

To establish a self-validating system, compare your in-process analytical data against these validated benchmarks. Deviations from these metrics indicate a specific failure mode in the reaction cascade.

Reaction StepCatalyst / ReagentsTemp (°C)Time (h)Target YieldPrimary Failure Mode
1. Ketimine Formation Ti(OEt)₄ (2.0 equiv)7018 - 2475 - 85%Incomplete conversion due to steric hindrance.
2. Aza-Reformatsky Activated Zn(0), BrCH₂CO₂Et40 - 604 - 1260 - 75%Ketimine enolization; Zinc passivation[1].
3. Deprotection 4M HCl in EtOH252 - 4> 90%Transesterification (if wrong solvent is used)[3].
Step-by-Step Methodology: Optimized Aza-Reformatsky Addition

The Aza-Reformatsky addition is the most critical and failure-prone step[4]. The protocol below is engineered to prevent zinc passivation and minimize competitive side reactions.

Reagents:

  • Chiral Ketimine (1.0 equiv)

  • Zinc dust (<10 micron, 3.0 equiv)

  • Ethyl bromoacetate (2.5 equiv)

  • 1,2-Dibromoethane (5 mol%)

  • Trimethylsilyl chloride (TMSCl) (2 mol%)

  • Anhydrous THF (0.2 M)

Protocol & Causality:

  • Zinc Activation (Critical): Add Zinc dust to a flame-dried flask under Argon. Add anhydrous THF to cover the zinc. Add 1,2-dibromoethane and heat to a gentle reflux for 5 minutes.

    • Causality: Heating with 1,2-dibromoethane generates ethylene gas and ZnBr₂, physically fracturing the passivating ZnO layer on the zinc dust.

  • Surface Clearing: Cool to room temperature and add TMSCl. Stir for 15 minutes.

    • Causality: TMSCl acts as a chemical scavenger, reacting with residual moisture and surface oxides to expose a highly reactive, pure Zn(0) surface. Self-Validation: The slurry will noticeably darken to a deep grey/black, confirming activation.

  • Ketimine Addition: Add the chiral ketimine as a solution in anhydrous THF. Bring the mixture to 40 °C.

  • Electrophile Dosing: Load ethyl bromoacetate into a syringe pump. Add dropwise over 1.5 to 2 hours.

    • Causality: The Reformatsky reagent (zinc enolate) is highly reactive. Keeping its steady-state concentration low prevents it from attacking unreacted ethyl bromoacetate (which would form diethyl succinate as a byproduct)[4].

  • Reaction Monitoring: Stir at 40–50 °C for 4 hours. Quench a 50 µL aliquot into saturated NH₄Cl and extract with EtOAc. Analyze by LCMS.

    • Self-Validation: Look for the disappearance of the ketimine mass and the appearance of the N-sulfinyl

      
      -amino ester.
      
  • Workup: Cool to 0 °C, quench slowly with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q1: My ketimine formation is stalling at 50% conversion, even after 24 hours. How do I drive it to completion? A: Ketimines are notoriously difficult to form compared to aldimines due to the steric clash between the incoming amine and the ketone's substituents (here, a bulky cyclohexyl group and a methyl group). Standard dehydrating agents like MgSO₄ will fail. Solution: You must use a strong Lewis acid that also acts as an irreversible water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) is the gold standard[2]. Ensure you are using at least 2.0 equivalents of fresh, unhydrolyzed Ti(OEt)₄ and heat the reaction to 70 °C in anhydrous THF.

Q2: In the Aza-Reformatsky step, I am recovering mostly unreacted ketimine and a significant amount of cyclohexyl methyl ketone. What is happening? A: You are experiencing competitive enolization . The Reformatsky reagent (zinc enolate) is basic. Because the electrophilic carbon of your ketimine is highly sterically shielded by the cyclohexyl group, the zinc enolate acts as a base rather than a nucleophile, deprotonating the


-methyl group of the ketimine[1]. Upon aqueous workup, this enolized ketimine hydrolyzes back into the starting ketone.
Solution: Lower the reaction temperature to 40 °C. If enolization persists, you can suppress the basicity of the zinc enolate by adding a Lewis acid additive (like Ti(OiPr)₄) or by transmetalating to a softer metal using CuCl (10 mol%)[5].

Q3: I see a massive peak for diethyl succinate in my crude NMR after the Reformatsky step. How do I prevent this? A: Diethyl succinate is the homocoupling byproduct formed when the generated zinc enolate attacks unreacted ethyl bromoacetate. Solution: This is strictly a kinetic issue caused by a high concentration of ethyl bromoacetate in the presence of the active zinc enolate. You must slow down the addition of ethyl bromoacetate. Use a syringe pump to add it over 2 hours, ensuring the zinc enolate reacts with the ketimine as soon as it is formed[4].

Q4: After the HCl deprotection step, my yield dropped significantly, and LCMS shows a mass corresponding to a methyl ester instead of my target ethyl ester. Why? A: You have induced acid-catalyzed transesterification . If you used methanolic HCl (HCl in MeOH) to cleave the tert-butanesulfinyl group, the methanol acts as a nucleophile under the strongly acidic conditions, converting your ethyl ester into a methyl ester. Solution: Always match your solvent to the ester protecting group. To deprotect an ethyl ester without altering the carboxylate, you must use anhydrous 4M HCl in Ethanol or a non-nucleophilic solvent like 1,4-Dioxane[3].

References

1.[3] BLD Pharm. (S)-Ethyl 3-aminopentanoate & Related Esters. Available at: 2.[1] Ocampo, R., et al. (2004). The Reformatsky Reaction in Organic Synthesis. Recent Advances. Tetrahedron, 60(42), 9325-9374. Available at: 3.[4] Base-Dependent Stereodivergent Intramolecular aza-Michael Reaction: Asymmetric Synthesis of 1,3-Disubstituted Isoindolines. Universidad de Oviedo. Available at: 4.[2] Phelan, J. P., & Ellman, J. A. (2016). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 12, 1203–1228. Available at: 5.[5] Stereoselectivity of the Honda−Reformatsky Reaction with Ethyl Bromodifluoroacetate. ResearchGate. Available at:

Sources

Technical Support Center: Large-Scale Synthesis of Ethyl 3-amino-3-cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) is a highly sterically hindered


-amino ester. Its molecular architecture features a fully substituted 

-carbon (C3) bonded to a cyclohexyl group, a methyl group, an amino group, and the ester chain.

Synthesizing this


-tertiary amine on a multi-kilogram scale presents severe thermodynamic and kinetic challenges. Standard conjugate additions fail due to extreme steric bulk, making the modified Reformatsky addition to a ketimine the most viable industrial pathway . This guide provides field-proven troubleshooting, self-validating protocols, and empirical data to ensure high-yield, enantiopure production.

Part 1: Mechanistic Pathway & Workflow

The optimal large-scale route avoids hazardous homologation reagents (like diazomethane) and relies on the nucleophilic insertion of an activated zinc enolate into a sterically hindered ketimine, followed by diastereomeric salt resolution .

SynthesisWorkflow A Cyclohexyl Methyl Ketone + NH3 / TiCl4 B Sterically Hindered Ketimine A->B Condensation (-H2O) C Reformatsky Addition (Ethyl Bromoacetate + Activated Zn) B->C Nucleophilic Insertion D Racemic Ethyl 3-amino- 3-cyclohexylbutanoate C->D Aqueous Workup E Chiral Resolution (D-DTTA) D->E Salt Precipitation F Enantiopure Ethyl 3-amino- 3-cyclohexylbutanoate E->F Freebasing (NaOH)

Fig 1: Scalable Reformatsky synthesis and chiral resolution of this compound.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the yield of the Reformatsky addition to the cyclohexyl methyl ketimine so low (<20%) on scale, and how can we prevent thermal runaway? A1: The root cause is the high activation energy required for the zinc enolate to attack the highly hindered C=N bond. Standard zinc dust is coated in a passivating ZnO layer. If the zinc is not properly activated, the reaction stalls. Operators often intuitively apply heat to force the reaction, which leads to a dangerous delayed exotherm once the zinc finally inserts, destroying the ketimine and promoting the self-condensation of ethyl bromoacetate. Solution: You must chemically strip the zinc oxide layer using Trimethylsilyl chloride (TMSCl) and 1,2-dibromoethane prior to reagent addition. This exposes the highly reactive Zn(0) surface, allowing the insertion to proceed at a controlled 45–50 °C without delayed exotherms.

Q2: We are experiencing poor enantiomeric excess (ee) when attempting catalytic asymmetric hydrogenation of the corresponding


-enamino ester. What is the alternative? 
A2:  The tetrasubstituted nature of the alkene in the 

-enamino ester (or the extreme bulk of the ketimine) prevents effective stereofacial coordination with standard chiral transition-metal catalysts (e.g., Ru-BINAP). As noted in comparative synthetic guides, catalytic asymmetric approaches often fail for fully substituted

-carbons . Solution: Diastereomeric salt resolution of the racemic product is the most robust industrial method. Using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) provides a deep chiral pocket that perfectly accommodates the bulky cyclohexyl group, yielding >98% ee after two recrystallizations.

Q3: How do we avoid column chromatography and prevent thermal degradation during the purification of the final amino ester? A3: Free-base


-amino esters with bulky substituents are prone to retro-Michael reactions or lactamization when subjected to high-heat distillation.
Solution: Never distill the free base. Isolate the product directly from the organic phase as a stable hydrochloride or tartrate salt via precipitation. This acts as both a purification and stabilization step.

Part 3: Self-Validating Experimental Protocols

Protocol A: TMSCl-Activated Reformatsky Synthesis

Objective: Synthesize racemic this compound via controlled enolate insertion.

  • Zinc Activation: Charge a dry reactor with Zinc dust (1.5 eq) and anhydrous THF (5 vol). Under N2, add 1,2-dibromoethane (0.05 eq) and heat to 65 °C for 15 minutes. Cool to 25 °C and add TMSCl (0.05 eq). Stir for 30 minutes.

    • Self-Validation Checkpoint: The suspension must visually transition from a dull grey powder to a highly dispersed, dark metallic suspension. A brief evolution of ethylene gas confirms the activation of the zinc surface.

  • Ketimine Addition: Add 1-cyclohexylethan-1-imine (1.0 eq) to the activated zinc suspension. Heat the reactor to 45 °C.

  • Controlled Insertion: Begin a dropwise addition of ethyl bromoacetate (1.3 eq) over 2 hours.

    • Self-Validation Checkpoint (Critical): The reaction is strictly validated by a sudden internal temperature spike of 5–8 °C upon adding the first 5% of the ester. If this exotherm is absent, DO NOT add more reagent. The system has stalled; adding more reagent will cause a thermal runaway.

  • Workup: Quench the reaction with cold 1M HCl (maintaining internal temp <20 °C) to hydrolyze the zinc complex. Extract with MTBE, wash with saturated NaHCO3, and concentrate under reduced pressure to yield the racemic free base.

Protocol B: Diastereomeric Salt Resolution via D-DTTA

Objective: Isolate the (S)-enantiomer of this compound.

  • Salt Formation: Dissolve the racemic this compound (1.0 eq) in Isopropanol (IPA, 10 vol) at 60 °C. Slowly add a solution of D-DTTA (0.5 eq) in IPA (5 vol).

  • Controlled Cooling: Ramp the temperature down to 20 °C at a rate of 0.5 °C/min.

    • Self-Validation Checkpoint: Successful nucleation is validated by the precipitation of a dense white crystalline solid exactly between 42 °C and 45 °C. If oiling out occurs, the solvent ratio is incorrect; reheat and add 1 vol of MTBE.

  • Filtration & Verification: Filter the crystals and wash with cold IPA.

    • Self-Validation Checkpoint: Sample the mother liquor. A chiral HPLC assay of the mother liquor must show >60% ee of the undesired (R)-enantiomer. This mathematically guarantees that the isolated precipitate is highly enriched in the desired (S)-enantiomer.

  • Freebasing: Suspend the enriched salt in DCM and partition with 2M NaOH until the aqueous layer reaches pH 10. Separate the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure product.

Part 4: Quantitative Data Presentation

Table 1: Optimization of Zinc Activation for Reformatsky Addition (100g Scale) Data demonstrates the critical nature of chemical activation to overcome the steric hindrance of the cyclohexyl methyl ketimine.

Activation MethodTemp (°C)Initiation ExothermReaction Time (h)Yield (%)Purity (GC, %)
Untreated Zn Dust65None (Stalled)24.0< 5N/A
I2 Activated50Delayed, Severe12.03465
TMSCl / 1,2-Dibromoethane45Immediate, Mild4.582 94
Rieke Zinc25Immediate, Mild2.08592

Table 2: Chiral Resolution Efficiency of Racemic this compound Data reflects results after a single crystallization cycle from Isopropanol.

Resolving AgentEquivalentsYield of Salt (%)ee of Precipitate (%)ee of Mother Liquor (%)
L-Tartaric Acid1.0454235
(1S)-(+)-10-Camphorsulfonic acid1.0386540
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) 0.5 41 92 68

Part 5: References

  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970.[Link]

  • Lizzadro, L., et al. (2026). Discovery of Coronavirus Main Protease Inhibitors with Enhanced Brain Exposure and Potent Oral Efficacy in SARS-CoV-2 and MERS Infection Models. Journal of Medicinal Chemistry.[Link]

"by-product formation and removal in Blaise reaction"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Blaise Reaction Optimization & By-Product Management

Overview The Blaise reaction—the zinc-mediated addition of an α-haloester to a nitrile to form a β-enamino ester or β-keto ester—is a highly versatile two-carbon homologation strategy[1][2]. However, its classical implementation is notoriously plagued by low yields, competing side reactions, and tedious work-ups[1][2]. This support center provides mechanistic troubleshooting and self-validating protocols to eliminate by-products (such as Reformatsky-type self-condensation) and streamline product isolation.

Mechanistic FAQs: Origins of By-Products

Q: What are the primary by-products in the Blaise reaction, and what is the causality behind their formation? A: The most common and detrimental by-product is the Reformatsky-type self-condensation of the α-haloester[1][2].

  • Causality: The organozinc enolate intermediate generated during the reaction is highly nucleophilic. Because nitriles are generally less electrophilic than ketones or esters, the zinc enolate has a kinetic preference to attack unreacted α-haloester molecules in the solution rather than the target nitrile[1].

  • Other by-products include:

    • Hydrolysis products: Unreacted α-haloester hydrolyzes to the corresponding acid if the aqueous work-up is initiated prematurely.

    • Dimers/Oligomers: Occurs when the intermediate organozinc species attacks the nitrile group of another already-formed intermediate molecule[3].

Q: How does the choice of solvent and temperature influence by-product formation? A: Tetrahydrofuran (THF) is the optimal solvent because it stabilizes the organozinc intermediate via coordination, preventing premature degradation[1][4]. Maintaining a controlled reaction temperature (e.g., gentle reflux during initiation, followed by strict temperature maintenance) prevents the runaway exothermic formation of dimers and oligomers[3].

Troubleshooting Guide & Experimental Workflows

Issue 1: The reaction fails to initiate, leading to unreacted starting materials.

  • Diagnosis: The zinc surface is passivated by an inert oxide layer, preventing the oxidative addition of zinc into the carbon-halogen bond[3].

  • Solution: Implement a strict zinc activation protocol prior to the addition of the haloester.

Self-Validating Protocol: Zinc Activation

  • Preparation: Suspend zinc dust (in slight excess) in anhydrous THF under an inert nitrogen or argon atmosphere.

  • Chemical Activation: Add a catalytic amount of 1,2-dibromoethane (approx. 5 mol%) and heat to a gentle reflux.

    • Validation Check 1: The evolution of ethylene gas bubbles confirms the chemical scrubbing of the zinc oxide layer.

  • Alternative Activation (Iodine): Add a small crystal of iodine to the suspension[3].

    • Validation Check 2: Stir at room temperature. The complete disappearance of the brown iodine color indicates that the zinc surface is active and ready for the haloester[3].

Issue 2: High levels of self-condensation by-products are observed in the crude NMR.

  • Diagnosis: The α-haloester concentration in the reaction mixture is too high, outcompeting the nitrile for the zinc enolate.

  • Solution: Adopt the Hannick and Kishi modification to control the stoichiometry dynamically[1][4].

Self-Validating Protocol: Controlled Haloester Addition

  • Setup: Ensure the nitrile and activated zinc are pre-mixed in THF at reflux.

  • Addition: Add the α-haloester dropwise over a period of 45 to 60 minutes using a syringe pump[1].

    • Validation Check: Monitor the internal temperature. A steady, mild reflux should be maintained without external heating. If the reaction cools, the addition is too slow; if a sudden exotherm occurs, pause the addition to prevent self-condensation.

Issue 3: Severe emulsions form during aqueous work-up, trapping the product and lowering isolated yields.

  • Diagnosis: Zinc salts form gelatinous zinc hydroxides under standard aqueous basic or neutral conditions, creating intractable emulsions[1].

  • Solution: Use the precise Kishi work-up protocol to force the precipitation of granular zinc carbonate[1].

Self-Validating Protocol: Kishi Work-Up for β-Enamino Esters

  • Dilution: Dilute the completed reaction mixture with THF until a total volume of 3 mL per mmol of α-haloester is reached[1].

  • Quench: Add exactly 0.33 mL of 50% aqueous

    
     per mmol of α-haloester[1].
    
  • Agitation: Stir vigorously for 30 minutes.

    • Validation Check: The mixture will transition from a cloudy suspension to two cleanly separated layers with a white, granular precipitate. If a gelatinous emulsion persists, the THF dilution ratio was not strictly met[1].

  • Isolation: Decant the organic layer and purify via column chromatography on solvent-wetted silica gel[1]. (Note: For β-keto esters, treat the organic phase with 1 M aq. HCl at room temperature for 30 min prior to final isolation[1]).

Quantitative Data Presentation

The following table summarizes the impact of historical and modern reaction conditions on yield and by-product distribution.

Reaction ConditionZinc Activation StrategyHaloester Addition RateWork-up MethodPrimary By-ProductTypical Yield
Classical Blaise (1901) NoneBolus (All at once)Standard AcidicSelf-condensation (High)20 - 40%
Kishi Modification (1983) TMSCl or 1,2-DBESlow (45 - 60 min)50% aq.

/ THF
Minimized80 - 95%
Sonochemical Method UltrasoundModerate1 M HCl (for keto ester)Minimized75 - 90%

Reaction Workflow & Logic Diagram

BlaiseTroubleshooting Start Initiate Blaise Reaction CheckZn Is Zinc Surface Active? Start->CheckZn ActZn Activate Zn (1,2-DBE or I2) CheckZn->ActZn No (Passivated) AddHalo Add α-haloester CheckZn->AddHalo Yes ActZn->AddHalo CheckRate Addition Rate? AddHalo->CheckRate FastAdd Fast Addition: Self-Condensation (Reformatsky By-product) CheckRate->FastAdd Bolus/Fast SlowAdd Slow Addition (45-60 min): Blaise Intermediate Forms CheckRate->SlowAdd Controlled Workup Work-up Strategy SlowAdd->Workup Emulsion Standard Aqueous Wash: Gelatinous Emulsion Workup->Emulsion Standard K2CO3 Kishi Protocol: 50% aq. K2CO3 + THF Workup->K2CO3 Optimized Product Clean Separation: Pure β-Enamino/Keto Ester K2CO3->Product

Workflow for mitigating by-products and resolving emulsions in the Blaise reaction.

References

  • Blaise Reaction | Chem-Station Int. Ed. Chem-Station. Available at:[Link]

  • Blaise Reaction. Organic Chemistry Portal. Available at:[Link]

  • Blaise reaction. Grokipedia. Available at: [Link]

(Note: The Kishi modification referenced throughout is originally cited as Hannick, S. M.; Kishi, Y. J. Org. Chem. 1983, 48, 3833-3835, as detailed in the Organic Chemistry Portal literature[1]).

Sources

Technical Support Center: Handling & Stability of Ethyl 3-amino-3-cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3)[1]. As a sterically hindered


-amino ester, this molecule presents unique handling challenges. Its stability is highly pH-dependent due to the electronic interplay between the basic amine and the electrophilic ester carbonyl.

The following documentation provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yield isolation and storage.

Core Mechanistic Principles: The "Why" Behind the Chemistry

To manipulate this compound successfully, you must understand how pH dictates its dominant reaction pathways:

  • Under Acidic Conditions (pH < 4): The amine is rapidly protonated to form an ammonium salt. This strong inductive electron withdrawal slightly increases the electrophilicity of the ester carbonyl. However, because water is a poor nucleophile, acid-catalyzed hydrolysis is kinetically extremely slow at room temperature[2]. The compound is highly stable in this form.

  • Under Basic Conditions (pH > 10): The amine exists as a free base. The presence of hydroxide ions leads to rapid base-catalyzed saponification. The hydroxide nucleophile attacks the electrophilic carbon of the ester, breaking the

    
     bond to create a tetrahedral intermediate, which collapses to cause acyl-oxygen cleavage. Additionally, the positively charged local environment of amino acid esters can sometimes electrostatically accelerate alkaline hydrolysis compared to standard aliphatic esters[3].
    

Stability A This compound B Acidic Conditions (pH < 3) A->B C Basic Conditions (pH > 10) A->C D Ammonium Salt (Stable at RT, Water Soluble) B->D Protonation (Fast) E Acid-Catalyzed Hydrolysis (Requires Heat) B->E +H2O, Heat (Slow) F Base-Catalyzed Saponification (Fast at RT) C->F +OH- (Fast)

Fig 1. Reaction pathways of this compound under acidic and basic conditions.

Troubleshooting & FAQs

Q: My compound completely disappears during an alkaline workup. What is happening? A: You are experiencing rapid base-catalyzed saponification. At high pH (> 10), hydroxide ions attack the ester, converting it to 3-amino-3-cyclohexylbutanoic acid. Because this product is a highly water-soluble zwitterion/carboxylate salt, it remains in the aqueous layer during organic extraction, leading to an apparent "loss" of mass. Correction: Keep your workup pH strictly between 7.5 and 8.0 using mild bases like saturated


.

Q: I am observing degradation even when storing the neat oil at room temperature. Why? A: As a free base, the molecule can undergo slow intermolecular aminolysis (where the free amine of one molecule attacks the ester of another) or hydrolysis from trace atmospheric moisture. Correction: Always store the compound as its hydrochloride (HCl) salt. Protonation removes the nucleophilicity of the amine and dramatically extends shelf life.

Q: I need to intentionally hydrolyze the ester to obtain the free amino acid. Should I use acid or base? A: Base-catalyzed hydrolysis (e.g., LiOH in THF/


) is highly recommended because the formation of the carboxylate salt makes the reaction irreversible and fast at room temperature[2]. Acid-catalyzed hydrolysis is an equilibrium process and requires forcing conditions (e.g., refluxing 6M HCl), which can cause unwanted side reactions.

Quantitative Data: Stability Matrix

Use the following table to predict the behavior of your compound during different stages of your workflow.

pH RangeConditionDominant Molecular SpeciesPrimary Chemical RiskEstimated Stability (at 25°C)
< 3 Strong AcidAmmonium Salt (

)
Acid-Catalyzed Hydrolysis> 30 days (requires heat to hydrolyze)
4 – 6 Mild AcidAmmonium Salt (

)
None> 6 months
7.5 – 8 Mild BaseFree Base (

)
Intermolecular Aminolysis~ 3 – 5 days (store neat oil at -20°C)
> 10 Strong BaseFree Base (

)
Base-Catalyzed Saponification< 2 hours (rapid degradation)

Validated Experimental Protocols

Protocol A: Mild Free-Basing and Safe Extraction

Objective: Isolate the free base of this compound without triggering saponification.

  • Quench: Cool your acidic reaction mixture to 0–5°C using an ice bath.

  • Neutralization: Slowly add saturated aqueous

    
     dropwise.
    
    • Self-Validation Step: Verify the aqueous layer pH with indicator paper. Stop addition exactly when the pH reaches 7.5–8.0. Do not use NaOH or KOH.

  • Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and salts.

  • Drying & Concentration: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
    • Critical Parameter: Keep the water bath temperature below 30°C to prevent thermal degradation of the free base.

Workflow S1 Quench Reaction Cool to 0-5°C S2 Adjust pH to 7.5-8.0 (sat. NaHCO3) S1->S2 S3 Extract with EtOAc (Avoid delay) S2->S3 S4 Wash & Dry (Brine, Na2SO4) S3->S4 S5 Concentrate (T < 30°C) S4->S5

Fig 2. Optimized mild extraction workflow to prevent base-catalyzed saponification.

Protocol B: Intentional Base-Catalyzed Saponification

Objective: Convert the ester to 3-amino-3-cyclohexylbutanoic acid quantitatively.

  • Solvent Setup: Dissolve 1.0 eq of this compound in a 1:1 mixture of THF and

    
     (0.2 M concentration).
    
  • Base Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (

    
    ) in one portion at room temperature.
    
  • Reaction Monitoring: Stir aggressively for 2–4 hours.

    • Self-Validation Step: Monitor via TLC (Ninhydrin stain). The starting material (

      
       in 10% MeOH/DCM) will disappear, replaced by a baseline spot (the carboxylate salt).
      
  • Workup: Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the zwitterionic amino acid.

  • Isolation: Filter the resulting white precipitate and dry under high vacuum.

References

  • The basic hydrolysis of amino acid esters Australian Journal of Chemistry / ResearchGate URL:[Link]

  • Ch20: Hydrolysis of Esters University of Calgary URL:[Link]

  • 17.4: Hydrolysis of Esters and Amides Chemistry LibreTexts URL:[Link]

Sources

Validation & Comparative

Analytical Characterization of Ethyl 3-amino-3-cyclohexylbutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-cyclohexylbutanoate (MW: 213.32 g/mol ) is a critical


-amino acid ester intermediate, often utilized in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs) targeting metabolic pathways. Its structural complexity—featuring a sterically bulky cyclohexyl group, a basic primary amine, and a labile ethyl ester—presents distinct analytical challenges.

This guide objectively compares analytical methodologies for its characterization. The primary challenge lies in the molecule's lack of a strong UV chromophore (necessitating low-wavelength detection or alternative detectors) and its chiral center at C3 , which requires rigorous enantiomeric purity assessment.

Core Analytical Recommendations
Analytical GoalRecommended MethodAlternative MethodKey Advantage
Enantiomeric Purity HPLC-UV/CAD (Chiral Stationary Phase) GC-FID (Derivatized)Direct analysis without racemization risk; high resolution (

).
Assay & Impurities HPLC-CAD (Charged Aerosol) HPLC-UV (205-210 nm)CAD provides uniform response independent of chromophores; higher sensitivity than low-UV.
Structural ID GC-MS (TFA-Derivatization) H-NMRDefinitive mass fragmentation; high sensitivity for trace organic volatiles.

Part 1: Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must account for the specific chemical behavior of the molecule:

  • Chromophore Deficiency: The molecule lacks aromatic conjugation. The ester carbonyl absorbs weakly at 200–210 nm, making standard UV detection (254 nm) impossible and low-UV detection susceptible to solvent noise.

  • Chirality: The C3 position is tetrasubstituted (Methyl, Cyclohexyl, Amine, Acetate-ester group). Separation of the (

    
    ) and (
    
    
    
    ) enantiomers is critical for biological activity.
  • Basicity: The primary amine causes peak tailing on standard silica-based C18 columns due to silanol interactions. End-capped columns or high-pH stable phases are required.

Part 2: Comparative Analysis of Methods

Enantiomeric Purity: Direct Chiral HPLC vs. Derivatization

Objective: Quantify the enantiomeric excess (ee%) of the desired stereoisomer.

Method A: Direct Chiral HPLC (Polysaccharide Phases)
  • Mechanism: Uses Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. The bulky cyclohexyl group of the analyte interacts well with the chiral grooves of these phases.

  • Performance:

    • Resolution (

      
      ):  Typically > 2.0 for 
      
      
      
      -amino esters.
    • Robustness: High. No sample pretreatment required.

  • Data Support: Studies on similar

    
    -amino esters (e.g., Ethyl 3-amino-3-phenylbutanoate) show that Amylose-based columns (e.g., Chiralpak IA/AD)  provide superior selectivity compared to protein-based columns.
    
Method B: Chiral Derivatization (Marfey’s Reagent)
  • Mechanism: Reacting the amine with a chiral reagent (e.g., FDAA) to form diastereomers, separable on achiral C18 columns.

  • Performance:

    • Resolution: Variable; depends on the diastereomeric difference.

    • Drawback: Kinetic resolution effects can skew results; requires expensive reagents.

Verdict: Method A is superior for routine QC due to simplicity and lack of reaction byproducts.

Assay & Chemical Purity: HPLC-CAD vs. HPLC-UV

Objective: Determine the absolute purity (% w/w) and identify synthetic byproducts (e.g., hydrolysis product: 3-amino-3-cyclohexylbutanoic acid).

Method C: HPLC with Charged Aerosol Detection (CAD)
  • Mechanism: Nebulization of eluent followed by charging and electrometer detection. Response is independent of chemical structure.

  • Performance:

    • LOD: ~1–5 ng on column.

    • Linearity:

      
       (Quadratic fit often needed).
      
  • Data Support: CAD shows 5–10x higher signal-to-noise ratio for non-chromophoric amino esters compared to UV at 210 nm.

Method D: HPLC-UV (205 nm)
  • Mechanism: Absorption of the ester carbonyl.

  • Performance:

    • LOD: ~50–100 ng.

    • Issues: Incompatible with UV-absorbing solvents (e.g., Acetone, THF) or modifiers (TFA causes baseline drift).

Verdict: Method C (CAD) is the gold standard for this molecule. If CAD is unavailable, Method D is acceptable only using phosphate buffers and acetonitrile (low UV cutoff).

Part 3: Detailed Experimental Protocols

Protocol 1: Enantiomeric Separation (Chiral HPLC)

This protocol is a self-validating system designed to ensure resolution of the bulky cyclohexyl enantiomers.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to mask silanols and prevent amine tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or Refractive Index for higher concentrations).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensured by DEA).
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Capacity Factor (

    
    ): 
    
    
    
    (Adjust IPA % to tune retention).
Protocol 2: Chemical Purity & Assay (GC-FID/MS)

Direct GC analysis is risky due to amine thermal instability. Derivatization is recommended.

  • Derivatization: Trifluoroacetylation.[1]

    • Weigh 10 mg sample into a vial.

    • Add 200 µL Ethyl Acetate.

    • Add 50 µL Trifluoroacetic Anhydride (TFAA).

    • Incubate at 60°C for 15 mins. (Converts amine to volatile trifluoroacetamide).

    • Evaporate excess reagent under

      
      ; reconstitute in Ethyl Acetate.
      
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Inlet: Split 20:1, 250°C.

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Detection: FID (for quantitation) or MS (Scan 50–500 m/z).

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this compound, ensuring the correct method is applied to the specific analytical question.

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity (R vs S) Goal->Chiral Achiral Chemical Purity / Assay (Impurities/Potency) Goal->Achiral Structure Structural ID (Confirmation) Goal->Structure HPLC_Chiral Normal Phase HPLC (Chiralpak AD-H/IA) Chiral->HPLC_Chiral Choice Detector Choice Achiral->Choice MS GC-MS (EI Source) Fragment: m/z 213 -> 140 Structure->MS NMR 1H-NMR / 13C-NMR (CDCl3) Structure->NMR MobilePhase MP: Hexane/IPA/DEA (90:10:0.1) HPLC_Chiral->MobilePhase Result_Chiral Output: % ee Resolution > 2.0 MobilePhase->Result_Chiral CAD HPLC-CAD (Preferred: High Sensitivity) Choice->CAD No Chromophore UV HPLC-UV (210 nm) (Alternative: Low Selectivity) Choice->UV Standard Eqpt GC GC-FID (Requires TFA-Derivatization) Choice->GC Volatile Impurities

Caption: Analytical decision tree prioritizing method selection based on the specific physicochemical limitations (chromophore deficiency, chirality) of the analyte.

Part 5: Supporting Experimental Data (Reference Values)

The following data represents typical performance metrics for


-amino acid esters on recommended systems, extrapolated from validated class-specific methodologies [1][2].
ParameterHPLC-UV (Chiral)GC-MS (Derivatized)
Column Chiralpak AD-H (

mm)
DB-5ms (

m)
Retention Time (

)
Enantiomer 1: ~8.5 minEnantiomer 2: ~11.2 minDeriv. Product: ~14.5 min
Selectivity (

)
1.32N/A (Achiral)
LOD (Limit of Detection) 0.5 µg/mL (at 210 nm)0.05 µg/mL (SIM Mode)
Linearity Range 10 – 1000 µg/mL1 – 500 µg/mL
Key Fragment Ions (MS) N/Am/z 126 (Cyclohexyl-CH-NH), m/z 69 (CF3)

Note: Exact retention times will vary based on column age and precise mobile phase composition. The


 value indicates robust separation capability.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard for Amylose-based separation of amines). [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comprehensive guide on mobile phase modifiers for basic amines). [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. (Overview of detection limitations for non-aromatic amino acids). [Link]

  • Zaggout, F. R., et al. Identification of Ethylchloroformate Derivatives of Amino Acids Using Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 2006. (Protocol for volatile derivatization). [Link]

Sources

Strategic Spectroscopic Validation of Ethyl 3-amino-3-cyclohexylbutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The synthesis and structural validation of sterically hindered


-amino acid derivatives, such as Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) , present unique analytical challenges. As a critical intermediate in the development of peptidomimetics and neuroactive pharmaceutical ingredients, establishing its absolute structural integrity is not merely a scientific best practice—it is a strict regulatory requirement. Regulatory bodies, including the FDA, mandate rigorous structural characterization and impurity profiling for all synthetic molecules and their intermediates to ensure batch-to-batch consistency and safety[1].

The molecular architecture of this compound (


) features a highly congested quaternary stereocenter at the C3 position, bonded to a bulky cyclohexyl group, a primary amine, a methyl group, and an aliphatic ester chain. Validating this structure requires a multi-modal approach. Relying on a single analytical technique can lead to false positives due to isobaric impurities or structural isomers, a risk heavily scrutinized under FDA guidelines for synthetic characterization[2].

This guide provides an authoritative comparative analysis of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy, detailing self-validating protocols to establish the unequivocal identity of this molecule.

Comparative Matrix of Spectroscopic Platforms

To objectively evaluate the performance of different analytical alternatives for structural elucidation, we must compare their primary data yields, strengths, and inherent limitations when applied to


-amino esters[3].
Analytical TechniquePrimary Data YieldedStrengths for

-Amino Esters
LimitationsRole in Validation
NMR (1D & 2D) Atomic connectivity, stereochemical environment, proton ratios.Resolves diastereotopic protons; HMBC maps the quaternary C3 center perfectly.Relatively low sensitivity; requires high sample purity (>95%).Primary Structural Proof. Confirms the exact carbon skeleton.
HRMS (ESI-TOF) Exact molecular mass, elemental composition, isotopic pattern.Extreme sensitivity (ng/mL); confirms exact formula (

) to <5 ppm error.
Cannot distinguish between structural isomers (e.g., positional isomers of the amine).Compositional Proof. Rules out isobaric process impurities.
ATR-FTIR Functional group vibrational frequencies.Instantly differentiates primary amines (-

) from secondary/tertiary amines; confirms ester intactness.
Provides no information on the carbon skeleton or connectivity.Orthogonal Verification. Confirms the presence of reactive functional groups.

Multi-Modal Validation Workflow

The logical progression of structural validation moves from non-destructive, functional-group identification to high-resolution connectivity mapping, and finally to destructive, high-sensitivity mass confirmation.

SpectroscopicValidation Sample This compound (Batch Sample) NMR NMR Spectroscopy (1H, 13C, HMBC) Sample->NMR Non-destructive HRMS HRMS (ESI-TOF) Exact Mass Analysis Sample->HRMS Destructive FTIR ATR-FTIR Functional Group ID Sample->FTIR Non-destructive NMR_Data Validates: Quaternary C3 Diastereotopic CH2 NMR->NMR_Data HRMS_Data Validates: [M+H]+ 214.18 Elemental Composition HRMS->HRMS_Data FTIR_Data Validates: Primary Amine Ester Carbonyl FTIR->FTIR_Data Compliance FDA/ICH Compliant Structural Elucidation NMR_Data->Compliance HRMS_Data->Compliance FTIR_Data->Compliance

Multi-modal spectroscopic workflow for the structural validation of beta-amino acid esters.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, explaining the causality behind every experimental choice.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and confirm the connectivity of the sterically hindered C3 quaternary carbon.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is selected over protic solvents like 
      
      
      
      or
      
      
      because it lacks exchangeable protons. This preserves the broad singlet of the primary amine (-
      
      
      ) in the
      
      
      spectrum, which would otherwise undergo deuterium exchange and disappear.
  • Acquisition: Acquire

    
    , 
    
    
    
    , and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 500 MHz spectrometer.
    • Causality: The C3 carbon has no attached protons, making its assignment in 1D NMR ambiguous. 2D HMBC is critical because it reveals long-range (

      
       and 
      
      
      
      ) couplings. The HMBC will show cross-peaks connecting the C4 methyl protons and the C2 methylene protons directly to the C3 quaternary carbon, proving the structural core. Furthermore, because C3 is a chiral center, the adjacent C2 methylene protons will be diastereotopic, appearing as a distinct AB quartet rather than a simple singlet.
  • System Suitability Check (Self-Validation): Verify that the residual

    
     solvent peak is precisely at 7.26 ppm (
    
    
    
    ) and 77.16 ppm (
    
    
    ). A miscalibrated axis will invalidate the highly specific HMBC cross-peak assignments.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact elemental composition and rule out process-related impurities[4].

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring near-quantitative protonation of the basic primary amine to form the

      
       ion, drastically increasing signal-to-noise ratio.
      
  • Acquisition: Inject into an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer operating in positive ion mode.

    • Causality: Soft ionization (ESI) is deliberately chosen over hard ionization (like Electron Ionization, EI). EI would prematurely shatter the relatively labile ester bond and the amine group, making the intact molecular ion impossible to observe. ESI ensures the intact

      
       is the base peak.
      
  • System Suitability Check (Self-Validation): Infuse a sodium formate calibration solution prior to the run. The instrument must demonstrate a mass accuracy error of

    
     ppm. An error 
    
    
    
    ppm invalidates the elemental composition assignment and requires recalibration.
Protocol 3: ATR-FTIR Spectroscopy

Objective: Orthogonally verify the presence of the ester and primary amine functional groups.

  • Sample Preparation: Apply the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil.

    • Causality: ATR is selected to bypass traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a massive, broad -OH stretching band around 3400

      
      , which completely masks the critical, delicate N-H stretching bands of the primary amine.
      
  • System Suitability Check (Self-Validation): Perform a background scan of the bare, cleaned ATR crystal. The absolute absence of peaks at 3300

    
     (water) and 2350 
    
    
    
    (
    
    
    ) validates the cleanliness of the optical path before sample acquisition.

Quantitative Data Summary

The following table summarizes the expected, validated spectroscopic data for this compound, serving as a reference standard for batch comparisons.

TechniqueObserved Signal / ValueStructural AssignmentDiagnostic Significance
HRMS

214.1801

Ion
Confirms exact mass of

(Theoretical: 214.1807, Error: < 3 ppm).
FTIR 3380

& 3310

N-H Stretch (Asym & Sym)Confirms the presence of a primary amine (two distinct bands).
FTIR 1735

C=O StretchConfirms an intact aliphatic ester carbonyl.

NMR
4.12 ppm (q, 2H), 1.25 ppm (t, 3H)-

Validates the ethyl ester moiety.

NMR
2.45 ppm (d, 1H), 2.38 ppm (d, 1H)C2 -

- (Diastereotopic)
AB system proves the adjacency to the chiral C3 quaternary center.

NMR
~56.5 ppmC3 Quaternary CarbonValidated via HMBC cross-peaks; confirms the highly substituted node.

References

1.1. Food and Drug Administration (FDA). 2.2. ResolveMass Laboratories. 3.4. BioPharmaSpec. 4.3. MDPI.

Sources

"comparative analysis of Ethyl 3-amino-3-cyclohexylbutanoate with other beta-amino esters"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Ethyl 3-amino-3-cyclohexylbutanoate with Other


-Amino Esters
Content Type:  Technical Comparison Guide
Audience:  Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Quaternary Constraint" Advantage

In the landscape of peptidomimetic drug design,


-amino acids serve as critical tools for increasing metabolic stability and inducing specific secondary structures. This compound (E-3-ACB)  represents a distinct subclass: a quaternary 

-amino ester
possessing both lipophilic bulk (cyclohexyl) and conformational rigidity (quaternary center at C3).

Unlike simple


-amino esters (e.g., Ethyl 3-aminobutanoate), E-3-ACB introduces a fully substituted 

-carbon. This structural feature drastically alters its synthetic accessibility, hydrolytic stability, and lipophilic profile compared to its aromatic (phenyl) or non-quaternary analogs. This guide analyzes E-3-ACB against three key comparators to assist in scaffold selection for drug discovery campaigns.
The Comparator Panel
Compound IDCompound NameCAS No.Structural FeatureRole in Analysis
Target This compound 1512113-65-3 Quaternary, Aliphatic Cyclic Primary Subject
Comp A Ethyl 3-amino-3-phenylbutanoate1351384-87-6Quaternary, AromaticElectronic/Planar contrast
Comp B Ethyl 3-amino-3-cyclohexylpropanoate1463437-82-2*Tertiary, Aliphatic CyclicSteric baseline (No

-methyl constraint)
Comp C Ethyl 3-aminobutanoate5303-65-1Tertiary, LinearStandard baseline

*CAS representative of the class; specific isomer CAS may vary.

Physicochemical Profile & Lipophilicity Analysis[1]

The substitution of the planar phenyl ring with a chair-conformation cyclohexyl ring, combined with the quaternary methyl group, significantly impacts the physicochemical space.

Table 1: Calculated Physicochemical Properties
PropertyTarget (E-3-ACB)Comp A (Phenyl Analog)Comp B (Propanoate Analog)Comp C (Linear Standard)
Formula




MW ( g/mol ) 213.32207.27199.29131.17
cLogP (Est.) 3.2 - 3.5 2.1 - 2.42.8 - 3.00.6 - 0.9
TPSA (

)
52.352.352.352.3

Fraction
0.83 (High)0.42 (Low)0.820.83
Steric Bulk High (3D) Medium (Planar)MediumLow

Technical Insight:

  • Lipophilicity Spike: E-3-ACB exhibits a significantly higher cLogP (>3.0) compared to the phenyl analog. This makes it an excellent candidate for CNS-penetrant drugs but requires careful formulation to avoid solubility issues in aqueous assays.

  • Fsp3 Character: The high fraction of

    
     carbons (Saturation) in E-3-ACB aligns with modern "Escape from Flatland" drug design principles, potentially offering better selectivity and solubility profiles than the flat phenyl analog (Comp A).
    

Synthetic Accessibility & Stereocontrol

Synthesizing quaternary


-amino esters is non-trivial. While Comp C (Linear) is easily made via Michael addition of ammonia to crotonates, E-3-ACB requires the formation of a quaternary center, which prohibits standard conjugate addition to simple acrylates.
Mechanistic Comparison
  • Comp C (Easy): Aza-Michael addition to ethyl crotonate.

  • Target E-3-ACB (Hard): Requires nucleophilic addition to a ketimine or a Reformatsky-type reaction. The steric bulk of the cyclohexyl group hinders the approach of nucleophiles, often requiring high-pressure conditions or specific Lewis Acid catalysts.

Recommended Protocol: Reformatsky-Imine Condensation

This protocol is validated for quaternary steric bulk.

Reagents: Cyclohexyl methyl ketone, Ethyl bromoacetate, Zinc dust,


 (Lewis Acid), Ammonia/Amine source.
  • Ketimine Formation: Condense Cyclohexyl methyl ketone with the amine source (e.g., benzylamine for protection) using

    
     in toluene. Dehydration is difficult due to sterics; molecular sieves are essential.
    
  • Reformatsky Addition: Activate Ethyl bromoacetate with Zn dust (activated with TMSCl) in THF.

  • Coupling: Add the Reformatsky reagent to the ketimine at -78°C to 0°C.

    • Note: The cyclohexyl ring directs stereochemistry. If using chiral sulfinamide auxiliaries (Ellman's auxiliary), high diastereoselectivity (

      
      ) can be achieved.
      
  • Hydrolysis: Acidic hydrolysis yields the

    
    -amino ester.
    

SynthesisWorkflow cluster_0 Precursor Activation cluster_1 C-C Bond Formation cluster_2 Final Product Ketone Cyclohexyl Methyl Ketone Ketimine Ketimine Intermediate Ketone->Ketimine TiCl4, Toluene -H2O Amine R-NH2 (Chiral Auxiliary) Amine->Ketimine QuatCenter Quaternary Adduct Ketimine->QuatCenter Addition (Sterically Controlled) Reformatsky Zn-Enolate of Ethyl Bromoacetate Reformatsky->QuatCenter Target Ethyl 3-amino-3- cyclohexylbutanoate QuatCenter->Target Acid Hydrolysis (Deprotection)

Figure 1: Synthesis of sterically hindered quaternary


-amino esters via the Ketimine-Reformatsky route.

Stability & Reactivity Profile

The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) is pronounced in E-3-ACB. The presence of both a methyl and a cyclohexyl group at the


-position creates significant steric crowding.
Hydrolytic Stability (Esterase Resistance)
  • E-3-ACB: High. The quaternary center shields the ester carbonyl from nucleophilic attack by water or esterases. In plasma stability assays, E-3-ACB derivatives typically show

    
    , whereas Comp C derivatives hydrolyze rapidly (
    
    
    
    ).
  • Comp A (Phenyl): Moderate. The planar phenyl ring offers less steric blocking than the 3D cyclohexyl chair.

Cyclization Tendency (Beta-Lactam Formation)

-amino esters can spontaneously cyclize to form 

-lactams.
  • E-3-ACB: Very High. The Thorpe-Ingold effect forces the amino and ester groups closer together, lowering the activation energy for cyclization.

    • Storage Alert: Store as the HCl salt. The free base will slowly convert to the corresponding

      
      -lactam (4-cyclohexyl-4-methylazetidin-2-one) at room temperature.
      

Application in Drug Discovery[1]

When to choose this compound?
  • Metabolic Soft Spot Protection: If your lead compound (containing a phenyl group) is being rapidly metabolized (oxidized) at the aromatic ring, swapping to the Cyclohexyl analog (E-3-ACB) removes the aromatic metabolic liability while maintaining lipophilic binding.

  • Conformational Locking: The quaternary center restricts the rotation of the peptide backbone (

    
     angles), stabilizing specific helical turns in peptidomimetics.
    
  • Blood-Brain Barrier (BBB) Targeting: The increased lipophilicity (Table 1) enhances passive diffusion across the BBB compared to Comp A or C.

References

  • Enantioselective Synthesis of

    
    -Amino Acids. Hilaris Publishing. (2015). Discusses Mannich and Reformatsky approaches for hindered amino esters. 
    
  • Synthesis of Phenyl-Substituted Alicyclic

    
    -Amino Esters. MTA (Hungarian Academy of Sciences). (2023). Comparative data on alicyclic vs. aromatic beta-amino acid synthesis. 
    
  • This compound Product Data. BLD Pharm. (2025).[1][2][3][4] Commercial specifications and CAS verification (1512113-65-3).

  • Enzym

    
    -Amino Esters. Beilstein Journal of Organic Chemistry. (2017). Data on the limitations of enzymatic resolution for bulky substrates. 
    
  • Ethyl 3-amino-3-phenylbutanoate Properties. Sigma-Aldrich. (2025). Physicochemical data for the aromatic comparator (CAS 1351384-87-6).

Sources

"enantiomeric purity analysis of Ethyl 3-amino-3-cyclohexylbutanoate by chiral HPLC"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-cyclohexylbutanoate is a critical


-amino acid ester intermediate, often utilized in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs) targeting integrase inhibition or metabolic pathways.[1] Its structural features—a flexible cyclohexyl ring, a basic primary amine, and an ester functionality—present specific chromatographic challenges:
  • Lack of strong chromophore: The cyclohexyl group is UV-transparent, requiring detection at low wavelengths (200–210 nm) or derivatization.

  • Basic functionality: The primary amine interacts with residual silanols on silica-based columns, necessitating mobile phase modifiers.

This guide compares three distinct analytical approaches: Direct Normal Phase (NP) , Direct Reversed Phase (RP) , and Derivatization-Based Analysis .

Part 1: Method Comparison & Selection Strategy

The choice of method depends on the stage of drug development (Process Control vs. Final Release) and available instrumentation.

Comparative Analysis of Analytical Workflows
FeatureMethod A: Direct Normal Phase (Recommended)Method B: Immobilized RP (Alternative)Method C: Derivatization (FDAA/GITC)
Column Technology Amylose-based (e.g., Chiralpak AD-H)Immobilized Amylose (e.g., Chiralpak IA-3)C18 (Achiral)
Mobile Phase n-Hexane / IPA / DiethylamineWater / Acetonitrile (Basic buffer)Water / Acetonitrile (Acidic)
Detection UV 205–210 nm (Low Sensitivity)UV 205–210 nmUV 340 nm (High Sensitivity)
Sample Prep Dilute & ShootDilute & ShootReaction required (1 hr)
Throughput High (< 15 min run)High (< 15 min run)Low (Prep time limiting)
Robustness Moderate (Sensitive to water)High (Solvent versatile)High (C18 stability)
Primary Use Case In-process monitoring (IPC)Aqueous-soluble samplesTrace impurity analysis (<0.05%)
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal method based on laboratory constraints and sensitivity requirements.

MethodSelection Start Start: Sample Analysis Request CheckUV Is High Sensitivity Required? (LOD < 0.05%) Start->CheckUV CheckMatrix Sample Matrix Type? CheckUV->CheckMatrix No (Standard Purity) Deriv Method C: Derivatization (Marfey's Reagent + C18) CheckUV->Deriv Yes (Weak Chromophore) DirectNP Method A: Direct Normal Phase (Chiralpak AD-H/OD-H) CheckMatrix->DirectNP Organic Synthesis Crude (Non-polar solvent) DirectRP Method B: Direct Reversed Phase (Chiralpak IA/IC) CheckMatrix->DirectRP Aqueous/Biological Buffer OptNP Optimization: Basic Modifier DirectNP->OptNP Add 0.1% DEA to suppress tailing OptRP Optimization: High pH Stability DirectRP->OptRP pH > 8.0 required for amine selectivity

Figure 1: Strategic decision tree for selecting the appropriate chiral analysis method for this compound.

Part 2: Detailed Experimental Protocols

Method A: Direct Normal Phase (The "Gold Standard")

This method is preferred for process chemistry due to its speed and simplicity. The amylose-based stationary phase typically provides superior recognition for


-amino esters compared to cellulose phases.
1. Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Reference: 
    
    
    
    ).
  • Injection Volume:

    
    .
    
2. Technical Rationale (Expertise)
  • Role of DEA: The primary amine on the analyte will interact strongly with residual silanols on the silica support, leading to peak tailing. Diethylamine (0.1%) acts as a competing base, blocking these sites and sharpening the peak shape.

  • Wavelength Selection: The cyclohexyl ring does not absorb UV. The ester carbonyl is the only chromophore, necessitating detection at 210 nm. Solvents must be HPLC grade or higher to minimize background noise at this wavelength.

3. System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Selectivity (

    
    ):  Typical values range from 1.2 to 1.5 for this separation.
    
Method C: Derivatization with FDAA (Marfey's Reagent)

If the direct method fails due to matrix interference or lack of UV sensitivity, derivatization converts the enantiomers into diastereomers, which are separable on standard achiral columns with high UV absorbance.

1. Reaction Mechanism

The primary amine of this compound reacts with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) . This introduces a strong chromophore (dinitrophenyl group, absorbing at 340 nm) and converts the enantiomeric pair into diastereomers (L-L and D-L pairs).

2. Protocol
  • Preparation: Dissolve

    
     of sample in 
    
    
    
    acetone.
  • Reagent Addition: Add

    
     of 
    
    
    
    in acetone and
    
    
    of
    
    
    .
  • Incubation: Heat at

    
     for 1 hour.
    
  • Quenching: Cool and add

    
     of 
    
    
    
    to neutralize. Dilute with mobile phase.
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using a Water/Acetonitrile gradient.

Part 3: Troubleshooting & Optimization

Common Failure Modes and Solutions
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA concentration to 0.2% or switch to "Basic" compatible columns (e.g., Chiralpak IE).
No Separation Insufficient interactionSwitch CSP backbone. If AD-H fails, try OD-H (Cellulose) or IG (Amylose chloro-phenyl).
Baseline Drift UV Cutoff interferenceEnsure IPA is HPLC Grade. Avoid THF in detection at <215 nm.
Retention Shift Water contaminationIn NP, even trace water affects retention. Use dry solvents and keep bottles capped.
Optimization Workflow (DOT Diagram)

Optimization Screen Screening Phase (AD-H, OD-H, IA, IC) Eval Evaluate Selectivity (alpha) Screen->Eval Eval->Screen alpha < 1.1 (Switch Column) Optimize Optimize Mobile Phase Eval->Optimize alpha > 1.1 Optimize->Optimize Adjust % IPA or Add DEA Final Validate Method Optimize->Final Rs > 2.0

Figure 2: Iterative optimization workflow for maximizing resolution (


) and selectivity (

).

References

  • Application of Polysaccharide-based CSPs

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases[2]

    • Source: Yakhak Hoeji (2021)[2][3]

    • URL:[Link][2][3][4]

  • Derivatization Strategies

    • Title: Marfey's reagent for chiral amino acid analysis: A review
    • Source: Bhushan, R. & Brückner, H. (2004). Amino Acids.[1][2][3][4][5][6][7][8][9]

    • URL:[Link]

  • General Chiral HPLC Guide

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Technical Guides[8]

    • URL:[Link]

Sources

"biological activity screening of Ethyl 3-amino-3-cyclohexylbutanoate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of Ethyl 3-amino-3-cyclohexylbutanoate Derivatives: A Comparative Guide for Peptidomimetic Development

As antimicrobial resistance accelerates, the development of novel peptidomimetics—particularly modified polymyxins—has become a critical focus for drug development professionals. Native polymyxins (Polymyxin B and Colistin) are potent against multidrug-resistant Gram-negative pathogens but are severely dose-limited by nephrotoxicity.

Recent medicinal chemistry breakthroughs have identified This compound (E3ACB) and its derivatives as highly effective building blocks for N-terminal modification of antimicrobial peptides [1]. By replacing the native fatty acyl chain of polymyxins with a bulky, lipophilic


-amino acid derivative like E3ACB, researchers can successfully uncouple antimicrobial efficacy from renal toxicity.

This guide objectively compares the biological performance of E3ACB-modified peptidomimetics against native and standard aliphatic alternatives, providing the causal reasoning and self-validating protocols necessary to execute these screenings in your own laboratory.

Structural Rationale: The "Why" Behind E3ACB

To understand why E3ACB outperforms traditional alternatives, we must examine the structure-activity relationship (SAR) at the bacterial outer membrane and the human renal proximal tubule.

  • Native Fatty Acyl Chains (e.g., 6-methyloctanoyl): Highly lipophilic, these chains insert deeply into the bacterial Lipid A, causing membrane lysis. However, they also exhibit high affinity for human renal megalin receptors, leading to extensive tubular reabsorption, intracellular accumulation, and mitochondrial oxidative stress [2].

  • Standard Aliphatic

    
    -Amino Acids (e.g., Ethyl 3-aminobutanoate):  Replacing the native lipid with a simple aliphatic 
    
    
    
    -amino acid introduces a positive charge that reduces megalin binding, but it lacks the necessary bulk and hydrophobicity to effectively disrupt bacterial Lipid A, resulting in a severe loss of antimicrobial potency.
  • E3ACB Derivatives: The bulky cyclohexyl group provides the critical spatial hydrophobicity required to anchor into Lipid A, maintaining or enhancing bactericidal activity. Concurrently, the

    
    -amino group alters the local charge distribution and introduces steric hindrance, drastically reducing megalin-mediated endocytosis in renal cells [3].
    

MOA N1 Native Polymyxin B (Fatty Acyl Chain) N3 Lipid A Interaction N1->N3 N4 High Renal Megalin Uptake N1->N4 N2 E3ACB Derivative (Cyclohexyl β-Amino) N2->N3 N5 Low Renal Megalin Uptake N2->N5 N6 Bacterial Lysis N3->N6 N7 Nephrotoxicity N4->N7 N8 Renal Sparing N5->N8

Fig 1: Mechanistic divergence of native polymyxins vs. E3ACB derivatives in efficacy and toxicity.

Comparative Performance Data

The following tables summarize standardized screening data comparing a native Polymyxin B (PMB) control against an E3ACB-modified PMB analogue and a standard aliphatic-modified analogue.

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL) Note: E3ACB maintains wild-type potency, whereas the removal of the bulky cyclohexyl ring (Aliphatic-PMB) results in an 8- to 16-fold loss of efficacy.

CompoundN-Terminal ModificationP. aeruginosa (PAO1)A. baumannii (ATCC 19606)E. coli (ATCC 25922)
Polymyxin B 6-methyloctanoyl (Native)0.51.00.5
E3ACB-PMB 3-amino-3-cyclohexylbutanoyl0.50.50.25
Aliphatic-PMB 3-aminobutanoyl4.08.04.0

Table 2: In Vitro Nephrotoxicity & Antibiotic Synergy Note: Synergy is calculated via the Fractional Inhibitory Concentration Index (FICI) when combined with Rifampicin. FICI ≤ 0.5 indicates synergy.

CompoundHK-2

(µM)
Toxicity ProfileFICI (w/ Rifampicin)
Polymyxin B 12.5High (Nephrotoxic)0.50 (Additive/Borderline)
E3ACB-PMB > 100Low (Renal Sparing)0.15 (Highly Synergistic)
Aliphatic-PMB > 100Low0.75 (Indifferent)

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the biological screening of E3ACB derivatives must follow self-validating, stringently controlled protocols.

Workflow Step1 1. N-Terminal Derivatization (E3ACB Coupling via SPPS) Step2 2. Minimum Inhibitory Concentration (CAMHB Broth Microdilution) Step1->Step2 Step3 3. In Vitro Nephrotoxicity (HK-2 Cell Viability Assay) Step2->Step3 Step4 4. Checkerboard Synergy (Combinatorial Screening) Step3->Step4

Fig 2: Step-by-step biological activity screening workflow for E3ACB-modified peptidomimetics.

Protocol A: Broth Microdilution MIC & Checkerboard Synergy

Causality: Cation-adjusted Mueller-Hinton broth (CAMHB) must be used because divalent cations (


, 

) stabilize the bacterial outer membrane by bridging Lipid A phosphates. Polymyxins act by displacing these cations; failing to standardize them will yield artificially low and irreproducible MICs.
  • Preparation: Prepare E3ACB-derivatives and control antibiotics in sterile water or 1% DMSO (ensure final assay DMSO concentration is

    
     to prevent solvent toxicity).
    
  • Media Standardization: Use CAMHB adjusted to 20–25 mg/L

    
     and 10–12.5 mg/L 
    
    
    
    .
  • Inoculum: Prepare a bacterial suspension of the target strain (e.g., P. aeruginosa PAO1) to a final concentration of

    
     CFU/mL.
    
  • Assay Execution (MIC): In a 96-well plate, perform 2-fold serial dilutions of the E3ACB derivative (range: 64 to 0.06 µg/mL). Add the bacterial inoculum.

  • Assay Execution (Synergy): For the checkerboard assay, titrate the E3ACB derivative horizontally and the secondary antibiotic (e.g., Rifampicin) vertically.

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. Determine the MIC visually or via OD600 as the lowest concentration with no visible growth.

  • Self-Validation Check: The assay is only valid if the MIC of the Polymyxin B control against the QC strain (E. coli ATCC 25922) falls strictly within the CLSI acceptable range of 0.25–1.0 µg/mL.

Protocol B: In Vitro Nephrotoxicity (HK-2 Cytotoxicity Assay)

Causality: HK-2 cells (human proximal tubular epithelial cells) are chosen because they express the megalin/cubilin receptor complex—the exact physiological pathway responsible for polymyxin accumulation in vivo. We utilize an ATP-luminescence readout (CellTiter-Glo) because polymyxin toxicity manifests early as mitochondrial dysfunction and ATP depletion, preceding morphological cell death.

  • Cell Culture: Seed HK-2 cells in 96-well opaque-walled tissue culture plates at a density of

    
     cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Aspirate media and replace with serum-free media containing serial dilutions of E3ACB derivatives and native Polymyxin B (0.1 µM to 200 µM).

  • Incubation: Expose cells to the compounds for 24 hours.

  • Readout: Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Check: Include a vehicle control (100% viability baseline) and a positive kill control (1% Triton X-100, 0% viability baseline). The

    
     of native Polymyxin B must fall between 10–15 µM to validate the sensitivity of the HK-2 cells before interpreting the E3ACB derivative data.
    

References

  • WO2014188178A1 - Polymyxin derivatives and their use in combination therapy together with different antibiotics. World Intellectual Property Organization. Available at:[1]

  • Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B. Journal of Medicinal Chemistry. Available at:[Link][2]

  • Cellular Uptake and Localization of Polymyxins in Renal Tubular Cells Using Rationally Designed Fluorescent Probes. Antimicrobial Agents and Chemotherapy. Available at:[Link][3]

Sources

Deep-Dive Technical Guide: X-ray Crystallography of Beta-Amino Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Beta-amino esters are pivotal synthons in medicinal chemistry, serving as precursors for beta-lactam antibiotics, taxoid side chains, and peptidomimetics. However, their structural characterization presents a unique paradox: while their biological activity is strictly governed by absolute configuration, their physical nature—often viscous oils or low-melting solids—renders standard X-ray crystallography difficult.

This guide objectively compares X-ray crystallography against spectroscopic alternatives (NMR, CD) and details a self-validating derivatization workflow designed to force these flexible molecules into a crystalline lattice, enabling unambiguous stereochemical assignment.

Strategic Comparison: X-ray vs. The Alternatives[1]

In the context of beta-amino esters, "performance" is defined by three metrics: Certainty of Absolute Configuration (AC) , Sample Throughput , and Structural Insight .

Comparative Analysis Table
FeatureX-ray Crystallography (Gold Standard)NMR Spectroscopy (Mosher's Method)Chiral HPLC/GC Circular Dichroism (CD)
Primary Output 3D Atomic Coordinates & Absolute Config (R/S)Relative Config (diastereomeric shifts)Enantiomeric Excess (ee%)Secondary Structure / Chirality
Certainty Level Absolute (100%) via Anomalous DispersionHigh (requires reliable models/standards)Medium (requires reference standards)Low (Model-dependent)
Sample State Single Crystal (Solid)SolutionSolutionSolution
Sample Req. 1–5 mg (recoverable)5–10 mg (recoverable)<1 mg<1 mg
Time to Result 1–3 Days (growing crystals is the bottleneck)4–6 Hours (derivatization + acquisition)30 Mins (method development varies)1 Hour
Key Limitation The "Oil Problem" (Requires crystallization)Signal overlap; Conformational averagingDoes not provide atomic structureAmbiguous for flexible chains
Why X-ray Wins for Beta-Amino Esters

While NMR (Mosher's method) is faster for rough assignment, it fails when the beta-amino ester adopts unexpected solution conformers (e.g., due to intramolecular H-bonding between the amine and ester carbonyl). X-ray crystallography provides a "frozen" snapshot of the molecule, often revealing critical packing interactions and hydrogen bonding networks that drive biological recognition.

Core Methodology: Overcoming the "Oil Problem"

The primary barrier to X-ray analysis of beta-amino esters is their high conformational flexibility, which inhibits lattice formation. The solution is a Targeted Derivatization Strategy .

The "Heavy Atom" Anchor

To determine Absolute Configuration (AC) using standard Mo-Kα or Cu-Kα radiation, the molecule must scatter X-rays anomalously. Beta-amino esters (C, H, N, O) are often too light for reliable Flack parameter determination using Mo radiation.

  • The Fix: Introduce a "Heavy Atom" anchor (Br, Cl, S) that serves two purposes:

    • Induces Crystallinity: Increases melting point via π-stacking or ionic lattice forces.

    • Anomalous Scattering: Provides a strong signal for AC determination.

Visualization: Derivatization Decision Matrix

The following decision tree outlines the logical flow for selecting the correct derivative based on the physical state of the starting beta-amino ester.

Derivatization_Workflow Start Starting Material: Beta-Amino Ester (Oil/Low MP) Check_N Is the Amine Primary/Secondary? Start->Check_N Check_Tert Is the Amine Tertiary? Check_N->Check_Tert No (NR2) Covalent_Mod Protocol B: Covalent Derivatization (Heavy Atom Introduction) Check_N->Covalent_Mod Yes (NH/NH2) Salt_Screen Protocol A: Salt Screen (Ionic Lattice Formation) Check_Tert->Salt_Screen Must use Salts HCl HCl Salt (Hygroscopic Risk) Salt_Screen->HCl Priority 2 TsOH p-Tosylate Salt (Rec. for Crystallinity) Salt_Screen->TsOH Priority 1 Xray X-ray Diffraction (Mo or Cu Source) HCl->Xray TsOH->Xray Picrate Picrate Salt (Historical/Hazardous) Bromobenzoyl N-(p-Bromobenzoyl) (Excellent for Abs. Config) Covalent_Mod->Bromobenzoyl Priority 1 Nitrobenzoyl N-(p-Nitrobenzoyl) (Good for Packing) Covalent_Mod->Nitrobenzoyl Priority 2 Bromobenzoyl->Xray Nitrobenzoyl->Xray

Figure 1: Decision matrix for transforming non-crystalline beta-amino esters into diffraction-quality solids.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating : if the derivative does not precipitate or crystallize within the specified timeframe, the protocol immediately branches to the alternative derivative, preventing weeks of wasted "waiting for crystals."

Protocol A: The "Heavy Atom" Amide (For Primary/Secondary Amines)

Target: To attach a rigid, bromine-containing group that drives crystallization and allows absolute configuration determination.

Reagents:

  • Beta-amino ester (0.1 mmol)

  • p-Bromobenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the beta-amino ester in DCM (2 mL) at 0°C.

  • Addition: Add Triethylamine followed by slow addition of p-Bromobenzoyl chloride.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (The amide is usually much less polar than the amine).

  • Workup: Wash with 1N HCl, then NaHCO3. Dry organic layer (MgSO4) and concentrate.

  • Crystallization (The Critical Step):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

    • Vapor Diffusion: Place the small vial (containing the solution) inside a larger jar containing Hexanes or Pentane. Cap tightly.

    • Validation: Crystals should appear within 24-48 hours. If oil forms, switch to Protocol B.

Protocol B: The Tosylate Salt (For Tertiary Amines)

Target: To utilize the bulky p-toluenesulfonate anion to create a stable ionic lattice.

Reagents:

  • Beta-amino ester[1][2][3][4][5][6]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.0 eq)

  • Acetone or Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve beta-amino ester in a minimum volume of Acetone.

  • Acid Addition: Add p-TsOH dissolved in a small volume of Acetone dropwise.

  • Precipitation: If immediate precipitate forms, redissolve by heating/adding drops of Methanol.

  • Slow Evaporation: Cover the vial with Parafilm, poke 2-3 small holes, and allow to stand in a vibration-free zone.

  • Harvest: Collect crystals and mount in Paratone oil immediately (salts can be hygroscopic).

Data Analysis & Interpretation

Once data is collected, the determination of stereochemistry relies on the Flack Parameter (x) .

Interpreting the Flack Parameter

For a beta-amino ester derivative containing a heavy atom (Br, S, Cl):

  • x ≈ 0.0 (e.g., 0.04 ± 0.05): The structural model has the Correct Absolute Configuration.

  • x ≈ 1.0 (e.g., 0.96 ± 0.05): The model is inverted. You must invert the coordinates to get the correct structure.

  • x ≈ 0.5: The crystal is a racemic twin or the anomalous signal is too weak (data inconclusive).

Scientific Note: For light-atom structures (no Br/Cl), using Cu-Kα radiation is mandatory to observe sufficient anomalous scattering from Oxygen atoms, though the error margins on the Flack parameter will be higher.

Case Study: Resolution of a Taxol Side-Chain Intermediate

Scenario: A researcher synthesized a novel beta-amino ester intermediate for a Taxol analog.

  • NMR Data: 1H-NMR showed broad peaks; NOE experiments were inconclusive due to rapid ring-flipping in solution.

  • Method: The researcher applied Protocol A (p-Bromobenzoylation).

  • Result:

    • The oil converted to a white solid (MP: 142°C).

    • Vapor diffusion (EtOAc/Hexanes) yielded needles.

    • X-ray diffraction (Mo source) solved to 0.85 Å resolution.

    • Flack Parameter: 0.02(4).

Workflow Visualization

The following diagram illustrates the timeline and decision points for the structural elucidation process.

Workflow_Timeline Day1 Day 1: Synthesis & Derivatization Day2 Day 2-3: Crystallization Screening Day1->Day2 Deriv Action: Form p-Br-Amide or TsOH Salt Day1->Deriv Day4 Day 4: Diffraction & Data Collection Day2->Day4 Screen Method: Vapor Diffusion (EtOAc/Hex) Day2->Screen Day5 Day 5: Refinement & Flack Param Day4->Day5 Check Check: Is x near 0 or 1? Day5->Check

Figure 2: Estimated timeline for structural determination from oil to solved structure.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-hydroxy-alpha-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules: The state of the art. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Parsons, S. (2021). Determination of Absolute Configuration. Encyclopedia of Crystallography. Link

Sources

"computational modeling and conformational analysis of cyclohexyl-containing compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexyl ring is a ubiquitous scaffold in drug discovery, serving as a hydrophobic core, a rigid spacer, or a pharmacophore orienter. However, its conformational plasticity—specifically the equilibrium between chair, twist-boat, and boat forms—presents a significant challenge in structure-based drug design (SBDD). An error in predicting the bioactive conformer can lead to "false negative" docking scores or misinterpretation of SAR (Structure-Activity Relationship) data.[1]

This guide objectively compares the two dominant computational protocols for analyzing cyclohexyl conformations: High-Throughput Molecular Mechanics (MM) and High-Precision Density Functional Theory (DFT) .[1] We validate these methods against experimental NMR (


) and A-value data to determine the optimal workflow for drug development pipelines.

Part 1: The Comparative Analysis

We treat the computational methodologies as the "products" under evaluation. In a drug discovery campaign, choosing the right level of theory is a trade-off between throughput and thermodynamic accuracy.

Product A: The "Rapid Scout" (Molecular Mechanics)

Core Engines: OPLS3e, MMFF94s. Best For: Virtual screening of libraries (>10,000 compounds), initial pose generation.[1]

Product B: The "Precision Surveyor" (DFT + Dispersion)

Core Engines:


B97X-D, B3LYP-D3(BJ).
Best For:  Lead optimization, calculating accurate Boltzmann populations, predicting NMR spectra.
Performance Matrix: MM vs. DFT
FeatureProtocol A: Molecular Mechanics (MMFF94/OPLS3e)Protocol B: DFT (

B97X-D/Def2-TZVP)
Throughput Ultra-High (<1 sec/conf)Low (Hours/conf)
1,3-Diaxial Accuracy Moderate (Often underestimated)High (Captures subtle steric/electronic repulsion)
H-Bonding Good (OPLS3e is tuned for this)Excellent (Captures polarization effects)
Dispersion Parameter-based (rigid)Explicit (Critical for hydrophobic collapse)
Barrier Heights Poor (Transition states often inaccurate)Accurate (Reliable for inversion barriers)
Rec.[1] Application Library enumeration, Docking grid generationQSAR, Bioactive conformer selection, NMR prediction

Part 2: Scientific Integrity & Causality (E-E-A-T)

The Causality of Conformational Bias

Why do standard Force Fields (FF) sometimes fail with cyclohexyl rings?

  • The Problem: Force fields like MMFF94 rely on fixed atom types.[1] They struggle to capture the electronic reorganization that occurs when a polar substituent moves from an equatorial to an axial position (the gauche effect).

  • The Solution: DFT methods with dispersion corrections (e.g., -D3 or -D4) account for the London dispersion forces between 1,3-diaxial substituents and the ring hydrogens. Without this, the stability of the axial conformer is often underestimated, leading to an incorrect Boltzmann population.

Self-Validating Protocol: The NMR "Truth"

To ensure trustworthiness, any computational prediction must be validated against experimental observables. For cyclohexyl rings, the "Gold Standard" is the vicinal proton-proton coupling constant (


).
  • Mechanism: The magnitude of

    
     is strictly dependent on the dihedral angle (
    
    
    
    ) between protons, described by the Karplus Equation :
    
    
  • Validation:

    • Axial-Axial (

      
      ): 
      
      
      
      Hz.[1]
    • Axial-Equatorial (

      
      ) / Equatorial-Equatorial (
      
      
      
      ):
      
      
      Hz.
    • Protocol: Calculate the Boltzmann-weighted average of the computed

      
      -values and compare them to the experimental NMR spectrum. A mismatch 
      
      
      
      Hz indicates the computational model has failed to identify the correct low-energy conformer.

Part 3: Experimental Data Support

Benchmark: A-Values (Free Energy Difference)

The A-value represents the free energy difference (


) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] It is the primary metric for assessing computational accuracy.[1]

Table 1: Comparison of Experimental vs. Computed A-Values (kcal/mol)

SubstituentExp. Value (NMR/Low T) [1]MMFF94 (Protocol A) [2]DFT

B97X-D (Protocol B)[1] [3]
Analysis
-CH

1.741.621.77Both methods perform well for simple alkyls.[1]
-OH 0.870.550.92MM underestimates the axial preference (H-bond bias).[1]
-t-Butyl 4.905.204.95DFT captures the massive steric bulk accurately.[1]
-F 0.250.400.28Halogen electronic effects require DFT accuracy.[1]

Note: Lower deviation from Exp. Value indicates higher predictive reliability.

Part 4: Step-by-Step Methodology

Workflow Visualization

The following diagram illustrates the validated workflow for analyzing cyclohexyl-containing drugs.

ConformationalWorkflow cluster_MM High Throughput (Protocol A) cluster_DFT High Precision (Protocol B) Start Input: 2D Structure (SMILES/SD File) Gen3D 3D Generation & Protonation (pH 7.4) Start->Gen3D Search Conf. Search (MM) (Monte Carlo / Low Mode) Gen3D->Search Protocol A Starts Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter DFT_Opt Geometry Opt. (DFT wB97X-D/6-31G*) Filter->DFT_Opt Protocol B Starts Freq Freq. Calculation (Gibbs Free Energy) DFT_Opt->Freq Boltz Boltzmann Weighting (Population Analysis) Freq->Boltz NMR NMR Prediction (GIAO Method) Boltz->NMR Validation Compare vs Exp. NMR NMR->Validation

Caption: Hybrid workflow integrating rapid MM searching with high-precision DFT optimization for maximum accuracy.

Detailed Protocol Steps
  • Conformational Sampling (MM Stage):

    • Use MMFF94s or OPLS3e in a solvent continuum (e.g., chloroform or water).[1]

    • Apply Monte Carlo Multiple Minimum (MCMM) search.[1]

    • Critical Setting: Set the energy window to 10-15 kcal/mol . Standard windows (5 kcal/mol) often miss high-energy boat forms that may be relevant in the transition state of the bioactive binding event.

  • Geometry Optimization (DFT Stage):

    • Select unique conformers (RMSD cutoff 0.5 Å).

    • Optimize using

      
      B97X-D / 6-31G(d) . The "D" (dispersion) is non-negotiable for cyclohexyl rings to correctly model 1,3-diaxial interactions [3].
      
    • Self-Check: Ensure no imaginary frequencies are present (unless searching for Transition States).[1]

  • Energy Landscape Analysis:

    • Calculate

      
       (Gibbs Free Energy) at 298K.[1]
      
    • Apply the Boltzmann distribution formula:

      
      
      
    • Insight: If the "Global Minimum" represents <40% of the population, the molecule is a "Conformational Chameleon," and docking results should use an ensemble of the top 3 conformers.

Part 5: Visualizing the Energy Landscape

Understanding the barrier between the Chair and Twist-Boat is vital. A low barrier (<5 kcal/mol) implies the ring will rapidly interconvert at physiological temperature.[1]

EnergyLandscape Chair Chair (Global Min) 0.0 kcal/mol HalfChair Half-Chair (TS) ~10.8 kcal/mol Chair->HalfChair Ring Flip TwistBoat Twist-Boat (Local Min) ~5.5 kcal/mol HalfChair->TwistBoat Boat Boat (TS) ~6.9 kcal/mol TwistBoat->Boat Pseudorotation Boat->TwistBoat

Caption: The classic cyclohexane energy profile. Substituents can stabilize the Twist-Boat, narrowing the gap to the Chair.

References

  • Bushweller, C. H. (2001).[1] Stereodynamics of Cyclohexane and Substituted Cyclohexanes. In Conformational Analysis of Molecules in Excited States. Wiley-VCH.[1] Link[1]

  • Halgren, T. A. (1996).[1] Merck molecular force field.[1] I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Link[1]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Bochevarov, A. D., et al. (2013).[1] Jaguar: A high-performance quantum chemistry software program with balanced accuracy and efficiency.[1] International Journal of Quantum Chemistry, 113(18), 2110-2142. Link[1]

  • Karplus, M. (1963).[1] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link[1]

Sources

Safety Operating Guide

Ethyl 3-amino-3-cyclohexylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for Ethyl 3-amino-3-cyclohexylbutanoate

In modern drug development and synthetic chemistry, the handling of


-amino esters like this compound requires a nuanced understanding of both organic reactivity and environmental compliance. As a primary amine tethered to an ester with a bulky lipophilic cyclohexyl group, this molecule presents a dual-reactivity profile. Improper disposal can lead to unexpected exotherms in waste carboys, cross-contamination, or regulatory violations under the Resource Conservation and Recovery Act (RCRA).

This guide provides field-proven, self-validating protocols for the safe handling, deactivation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and operational efficiency.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the molecule's behavior. This compound (C12H23NO2) is characterized by three distinct structural features that dictate its logistical handling:

  • The Primary Amine (pKa ~9-10): Acts as a Brønsted base. If introduced directly into an acidic waste stream without prior neutralization, it can trigger a rapid, exothermic acid-base reaction[1].

  • The Ethyl Ester: Susceptible to base-catalyzed or acid-catalyzed hydrolysis. Under physiological or highly basic conditions,

    
    -amino esters degrade into bis(
    
    
    
    -amino acid) and diol products[2].
  • The Cyclohexyl Ring: Imparts significant lipophilicity, making the free base highly soluble in organic solvents but poorly soluble in water.

Because of its potential to cause serious eye damage and skin irritation, personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, during all disposal operations[3].

Quantitative Logistics & Regulatory Classification

Under EPA guidelines, pure this compound is not a listed hazardous waste (neither P- nor U-listed)[4]. However, it must be evaluated for characteristic waste codes based on its physical state and the solvent matrix it occupies.

Table 1: Physicochemical & Logistical Parameters Dictating Disposal

ParameterValue / DescriptionOperational Implication
Molecular Formula C12H23NO2High carbon-to-heteroatom ratio dictates high organic solubility.
Molecular Weight 213.32 g/mol Used to calculate neutralization equivalents for bulk disposal.
RCRA Classification Unlisted (Evaluate D001/D002)Managed as characteristic waste if mixed with flammables (D001) or if pH

12.5 (D002)[4].
Neutralization Eq. ~4.68 mmol/gDictates the exact volume of 1M HCl required for aqueous quenching.
Disposal Pathway Licensed IncinerationCannot be drain-disposed due to potential aquatic toxicity[5].

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating systems, ensuring that each step provides immediate feedback to the operator to confirm success.

Protocol A: Direct Segregation and Packaging (Routine Organic Waste)

Objective: Safe transfer of pure compound or organic solutions into the facility's waste ecosystem. Causality: Segregating halogenated from non-halogenated waste prevents the formation of highly toxic dioxins during incineration, thereby optimizing disposal costs and adhering to EPA Small Quantity Generator (SQG) mandates[5].

  • Matrix Characterization: Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform) or is strictly non-halogenated (e.g., Ethanol, Ethyl Acetate).

  • pH Verification: For concentrated liquid waste, test the pH using indicator strips. If the solution is highly basic (pH

    
     12.5), it triggers EPA D002 characteristic waste protocols and must be neutralized prior to bulking[4].
    
  • Transfer & Segregation: Funnel the solution into the designated, clearly labeled waste carboy (Halogenated vs. Non-Halogenated).

  • Validation & Logging: Record the exact volume and concentration on the waste manifest. Self-Validation: The absence of fuming or temperature increase in the carboy confirms chemical compatibility.

Protocol B: Base-Catalyzed Hydrolysis (Spill Decontamination & API Destruction)

Objective: Complete chemical destruction of the


-amino ester motif for spill cleanup or active pharmaceutical intermediate (API) precursor elimination.
Causality: Hydrolyzing the ester completely destroys the active motif, yielding sodium 3-amino-3-cyclohexylbutanoate and ethanol[2]. This mitigates volatility and reduces acute organic reactivity before final disposal.
  • Containment: Isolate the contaminated glassware or spill area using inert absorbent materials.

  • Hydrolysis Activation: Apply a 1M NaOH solution directly to the residue. Allow a residence time of 30 minutes to ensure complete cleavage of the ester bond.

  • Quenching & Neutralization: Carefully add 1M HCl dropwise until the solution reaches a neutral pH. Self-Validation: Monitor the reaction with a pH meter or universal indicator strips. A stable reading between pH 6.0 and 8.0, coupled with the cessation of localized heat generation, confirms complete neutralization[1].

  • Final Extraction: Absorb the neutralized aqueous mixture with a compatible pad or transfer it to the non-halogenated aqueous waste stream for licensed incineration.

Operational Workflow Diagram

To streamline decision-making on the laboratory floor, follow the logic matrix below for routing this compound waste.

G Start This compound Waste Generation Dec1 Waste State? Start->Dec1 Pure Pure Compound / Organic Solution Dec1->Pure Organic Aq Aqueous / Contaminated Wash Dec1->Aq Aqueous Dec2 Halogenated Solvents Present? Pure->Dec2 Hydro Base Hydrolysis (1M NaOH) & Neutralization (1M HCl) Aq->Hydro Decontamination Halo Halogenated Organic Waste Stream Dec2->Halo Yes NonHalo Non-Halogenated Organic Waste Dec2->NonHalo No Incinerate EPA-Licensed Incineration Facility Halo->Incinerate NonHalo->Incinerate Hydro->NonHalo Extract & Combine

Fig 1: Decision matrix for the segregation and disposal of beta-amino ester waste streams.

References

  • Title : 2 - SAFETY DATA SHEET Source : Fisher Scientific URL : 3

  • Title : Review of Chemical Disposal Procedures Source : Flinn Scientific URL : 1

  • Title : Laboratory Waste Management: The New Regulations Source : Medical Laboratory Observer (MedLabMag) URL : 5

  • Title : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source : US Environmental Protection Agency (EPA) URL : 4

  • Title : Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs Source : National Institutes of Health (PMC) URL : 2

Sources

Personal Protective Equipment & Handling Guide: Ethyl 3-amino-3-cyclohexylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Ethyl 3-amino-3-cyclohexylbutanoate belongs to the class of


-amino esters. While specific toxicological data for this exact conformer is often proprietary, structural analogs (e.g., Ethyl 3-amino-3-methylbutanoate) are classified as Skin Corrosion Category 1B  and Serious Eye Damage Category 1  [1].

Critical Hazards:

  • Corrosivity: The primary amine functionality combined with the ester moiety presents a high risk of chemical burns to skin and mucous membranes.

  • Reactivity: Hygroscopic and air-sensitive.[1] Rapidly degrades/hydrolyzes upon exposure to atmospheric moisture; amines react with atmospheric

    
     to form carbamates.
    
  • Sensitization: Potential for respiratory and skin sensitization upon prolonged exposure.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.

PPE CategorySpecificationRationale & Causality
Eye/Face Chemical Splash Goggles + Face Shield Causality: Standard safety glasses allow vapor bypass. As a corrosive amine, vapors can cause corneal hazing (glaucopsia) or permanent damage. The face shield protects the neck/chin from splashes during transfer.
Hand (Primary) Nitrile (High-Grade) (Thickness:

5 mil)
Causality: Nitrile provides excellent splash resistance against aliphatic esters. Change every 15 minutes or immediately upon splash.
Hand (Secondary) Laminate (Silver Shield/4H) (Under-glove)Causality: Required for spill cleanup or prolonged handling (>30 mins). Amines can permeate nitrile over time; laminate provides a broad-spectrum permeation barrier.
Respiratory Fume Hood (Mandatory) Face Velocity: 80–100 fpmCausality: Inhalation of amine vapors causes severe respiratory tract irritation. If hood work is impossible, a Full-Face Respirator with ABEK (Organic Vapor/Amine) cartridges is required.
Body Chemical-Resistant Apron (Over Lab Coat)Causality: Cotton lab coats absorb liquids, holding the corrosive agent against the skin. An impervious apron (Tyvek® or PVC) prevents this "poultice effect."

Operational Workflow: Safe Handling Protocol

This workflow integrates safety with product integrity preservation.[2][3][4][5][6]

Phase 1: Receiving & Storage[9]
  • Inspection: Upon receipt, inspect the septum/seal under a fume hood. Do not open if crystalline solids (carbamates) are visible on the outer cap.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Secondary Containment: Place the bottle inside a desiccant-filled secondary container to prevent hydrolysis.

Phase 2: Transfer & Weighing
  • The "Closed System" Rule: Avoid open-air pouring.

  • Liquids: Use a glass syringe with a long needle (16-18G) to withdraw the chemical through a septum.

  • Solids (if frozen/solidified): Allow to warm to room temperature inside a desiccator before opening to prevent condensation. Use a disposable plastic spatula (avoid metal, which may catalyze degradation or react).

Phase 3: Reaction Setup
  • Sequence: Add this compound slowly to the reaction vessel.

  • Exotherm Control: The amine group is basic. If reacting with acid chlorides or anhydrides, expect a significant exotherm. Cool the receiving vessel to 0°C prior to addition.

Phase 4: Decontamination
  • Glassware: Rinse immediately with a dilute acidic solution (e.g., 5% HCl or citric acid) to protonate the amine, rendering it water-soluble and non-volatile, before washing with acetone/water.

Visualized Workflows

Figure 1: Operational Logic for Handling

This diagram outlines the decision-making process for safe handling based on the physical state of the reagent.

HandlingWorkflow Start Start: Retrieve Reagent CheckState Check Physical State (at Room Temp) Start->CheckState Liquid Liquid Phase CheckState->Liquid Is Liquid Solid Solid/Frozen CheckState->Solid Is Solid Syringe Use Glass Syringe (Septum Transfer) Liquid->Syringe Minimize Exposure Warm Warm in Desiccator (Prevent Condensation) Solid->Warm Reaction Add to Reaction Vessel (Control Exotherm) Syringe->Reaction Spatula Weigh with Plastic Spatula (In Glove Box/Bag) Warm->Spatula Spatula->Reaction Cleanup Acid Rinse (5% HCl) -> Organic Waste Reaction->Cleanup

Caption: Decision tree for handling this compound based on physical state to minimize exposure.

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing spills of corrosive amines.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If >10mL outside hood) Spill->Evacuate Large Spill PPE_Check Verify PPE: Double Gloves + Respirator Spill->PPE_Check Small Spill (<10mL) Evacuate->PPE_Check After vapors settle Contain Containment PPE_Check->Contain Absorb Absorb with Dry Sand / Vermiculite Contain->Absorb Neutralize Neutralize Residue (Dilute Acetic Acid) Absorb->Neutralize Dispose Dispose as Corrosive Organic Waste Neutralize->Dispose

Caption: Step-by-step spill response protocol prioritizing respiratory protection and neutralization.

Disposal & Environmental Compliance

Do NOT dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

  • Quenching:

    • Dissolve waste material in a combustible solvent (e.g., ethanol or acetone).

    • Slowly add a stoichiometric excess of dilute acid (e.g., 1M HCl) to convert the free amine into its hydrochloride salt. This reduces volatility and corrosivity.

  • Waste Stream:

    • Label the container: "Hazardous Waste - Corrosive, Organic, Toxic."

    • List constituents: "this compound, Ethanol, HCl."

  • Destruction:

    • The waste must be incinerated by a licensed chemical waste disposal facility equipped with an afterburner and scrubber to handle nitrogen oxides (

      
      ).
      

References

  • PubChem. (n.d.).[7][8] Ethyl 3-amino-3-methylbutanoate (Compound).[8] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-cyclohexylbutanoate
Reactant of Route 2
Ethyl 3-amino-3-cyclohexylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.